Carboxy-PEG5-sulfonic acid
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDKCHNWPCUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167331 | |
| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-38-8 | |
| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Carboxy-PEG5-sulfonic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy-PEG5-sulfonic acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and diagnostics.[1][2][3] Its structure, featuring a carboxylic acid group at one end and a sulfonic acid group at the other, connected by a five-unit polyethylene (B3416737) glycol (PEG) chain, imparts unique properties that are highly advantageous for scientific research and pharmaceutical development.[2] The PEG spacer enhances water solubility, reduces immunogenicity, and provides a flexible linkage between conjugated molecules.[4][5][6] This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations to illustrate its application workflows.
Core Properties of this compound
This compound is a well-defined, monodisperse compound, ensuring reproducibility in experimental settings.[3] Its key chemical and physical properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C13H26O10S | [7] |
| Molecular Weight | 374.40 g/mol | [7][8] |
| CAS Number | 1817735-38-8 | [2][7][8] |
| IUPAC Name | 1-sulfo-3,6,9,12,15-pentaoxaoctadecan-18-oic acid | [7] |
| SMILES | O=C(O)CCOCCOCCOCCOCCOCCS(O)(=O)=O | [8] |
| Purity | Typically >95% | [7][9] |
| Appearance | To be determined (often a solid or viscous oil) | [7] |
Solubility and Stability
| Property | Description | Reference(s) |
| Solubility | Soluble in DMSO. The hydrophilic PEG chain and terminal ionic groups suggest good solubility in aqueous buffers. | [7] |
| Storage | Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Should be stored dry and in the dark. | [7] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical. Stable for several weeks under normal shipping conditions. | [7] |
| Shelf Life | Greater than 3 years if stored properly. | [7] |
Applications in Bioconjugation
The primary application of this compound is as a linker to covalently attach molecules to biomolecules, most commonly proteins, through their primary amine groups (e.g., lysine (B10760008) residues).[10] The carboxylic acid terminus can be activated to react with amines, forming a stable amide bond. The sulfonic acid group, being strongly acidic, is typically ionized at physiological pH, enhancing the water solubility of the resulting conjugate.[6]
A prominent application is in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[3] The PEG linker in this context can improve the pharmacokinetic profile of the ADC.[4]
Experimental Protocols
The following section provides a detailed, representative protocol for the conjugation of this compound to a primary amine-containing molecule, such as a protein, using the widely adopted EDC/NHS chemistry.[11]
Note: This is a generalized protocol and may require optimization for specific applications.
Amine Coupling via EDC/NHS Chemistry
This two-step procedure involves the activation of the carboxylic acid group of this compound with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then readily reacts with primary amines.[11][12]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)
Procedure:
Step 1: Activation of this compound
-
Dissolution: Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10-20 mg/mL). If solubility is limited, a small amount of a water-miscible organic solvent like DMF or DMSO can be used.
-
Activator Addition: Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution. Stock solutions of EDC and NHS can be prepared in the Activation Buffer or an anhydrous organic solvent immediately before use.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation to the Amine-Containing Molecule
-
pH Adjustment (optional but recommended): For optimal coupling, adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.
-
Conjugation: Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically recommended.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
Step 3: Purification of the Conjugate
-
Removal of Byproducts: Purify the conjugate from excess reagents and reaction byproducts (e.g., unreacted PEG linker, EDC, NHS, and quenching agent) using an appropriate method such as size-exclusion chromatography, dialysis, or tangential flow filtration.
Step 4: Characterization
-
Analysis: Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.
Conclusion
This compound is a valuable tool for researchers and drug development professionals, offering a reliable method for linking molecules while enhancing the properties of the final conjugate. Its well-defined structure and versatile reactivity, particularly in forming stable amide bonds with biomolecules, make it a key component in the development of advanced therapeutics and diagnostics. The provided protocols and diagrams serve as a foundational guide for the successful application of this important heterobifunctional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 10. cenmed.com [cenmed.com]
- 11. benchchem.com [benchchem.com]
- 12. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Carboxy-PEG5-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of Carboxy-PEG5-sulfonic acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). Understanding the aqueous solubility of this linker is paramount for its effective application in formulation, reaction optimization, and ensuring the biocompatibility of the final conjugate.
Core Concepts: Structural Contributions to Solubility
This compound's propensity for high aqueous solubility is intrinsically linked to its molecular architecture. Two key functional moieties contribute to its hydrophilic character: the polyethylene (B3416737) glycol (PEG) chain and the terminal sulfonic acid group.
-
Polyethylene Glycol (PEG) Chain: The PEG component, consisting of repeating ethylene (B1197577) glycol units, is well-known for its hydrophilicity and ability to increase the water solubility of conjugated molecules. The PEG chain's flexibility and the hydrogen bonding capacity of its ether oxygens with water molecules contribute significantly to this property.
-
Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strong acid that is highly ionized across a wide pH range, rendering it extremely water-soluble.[1][2] This functional group's presence further enhances the overall aqueous solubility of the molecule.[1][2]
The combination of these features makes this compound and similar PEG sulfonic acid derivatives highly soluble in aqueous media, a desirable characteristic for biomedical and pharmaceutical applications.[3][4]
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published in peer-reviewed literature, the general consensus from manufacturers and the scientific community is that it possesses high water solubility. For practical applications, it is often recommended to prepare stock solutions in organic solvents like dimethyl sulfoxide (B87167) (DMSO) before further dilution into aqueous buffers to the desired final concentration.
To provide a framework for experimental determination, the following table outlines the key parameters that influence the solubility of such linkers in aqueous buffers.
| Parameter | Buffer System | pH | Temperature (°C) | Expected Solubility Trend |
| Buffer Type | Phosphate, TRIS, MES, HEPES | 7.4 | 25 | High solubility is generally expected across common biological buffers. Buffer salts can influence solubility, but significant precipitation is unlikely at typical working concentrations. |
| pH | 4.0 - 9.0 | As per experiment | 25 | Due to the strongly acidic nature of the sulfonic acid group and the weakly acidic carboxylic acid, the molecule will be negatively charged over a broad pH range, contributing to high aqueous solubility. Solubility is expected to be consistently high and minimally affected by pH changes within this range. |
| Temperature | 4, 25, 37 | 7.4 | As per experiment | For most PEGylated compounds, solubility in water increases with temperature. |
Experimental Protocol: Kinetic Solubility Assay for this compound
The following is a detailed methodology for determining the kinetic solubility of this compound in a chosen aqueous buffer, adapted from standard industry protocols for small molecules.[5]
1. Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for UV-Vis measurements)
-
Multichannel pipettes
-
Plate shaker/incubator
-
UV-Vis microplate reader or nephelometer
-
Personal Protective Equipment (PPE): gloves, safety goggles
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Assay Plate Preparation:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
In a separate 96-well microtiter plate, add the chosen aqueous buffer to each well.
-
Transfer a small, equal volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the buffer-containing plate. This will initiate the precipitation of the compound if its solubility is exceeded. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[5]
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance of the supernatant at a suitable wavelength (determined by a prior UV scan of the compound) to quantify the amount of dissolved compound.[5]
-
3. Data Analysis:
-
Nephelometric Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
-
UV-Vis Analysis: Calculate the concentration of the dissolved compound in the supernatant for each well using a standard curve. The concentration at which the measured value plateaus represents the kinetic solubility.[5]
Visualization of Workflows and Logical Relationships
To further illustrate the application and assessment of this compound, the following diagrams, created using the DOT language, depict a logical workflow for solubility assessment and a general schematic for its use in bioconjugation.
Caption: Workflow for Determining the Kinetic Solubility of this compound.
Caption: General Schematic of Bioconjugation using this compound.
Conclusion
This compound is a valuable tool in the arsenal (B13267) of researchers in drug development and the life sciences, primarily due to its heterobifunctional nature and its inherent high solubility in aqueous environments. While precise, universally applicable quantitative solubility values are dependent on specific experimental conditions, the structural features of this linker ensure its compatibility with a wide range of aqueous buffers used in biological and pharmaceutical research. The provided experimental protocol offers a robust framework for determining its kinetic solubility, enabling researchers to optimize its use in their specific applications, from bioconjugation to the construction of complex therapeutic modalities.
References
- 1. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Carboxy-PEG2-sulfonic acid, 1817735-45-7 | BroadPharm [broadpharm.com]
- 4. m-PEG5-sulfonic acid, 1807505-35-6 | BroadPharm [broadpharm.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
The Critical Role of the Sulfonic Acid Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation, drug delivery, and diagnostics, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules. The incorporation of a sulfonic acid group (–SO₃H) into the PEG linker architecture, creating sulfo-PEG linkers, imparts significant advantages, most notably a substantial increase in aqueous solubility. This technical guide provides a comprehensive overview of the role of the sulfonic acid group in PEG linkers, detailing its impact on physicochemical properties, and its applications in enhancing the performance of bioconjugates, particularly antibody-drug conjugates (ADCs). This document includes a compilation of quantitative data, detailed experimental protocols, and workflow diagrams to support researchers in the effective utilization of sulfo-PEG linkers.
Introduction: The Advantage of Enhanced Hydrophilicity
Standard PEG linkers are well-regarded for their hydrophilicity, biocompatibility, and ability to shield conjugated molecules from enzymatic degradation and immunogenic responses.[1][2] However, the conjugation of highly hydrophobic drugs or proteins can still result in aggregates that are difficult to formulate and may exhibit poor pharmacokinetic properties.[3] The introduction of a terminal sulfonic acid group, a strongly acidic and highly hydrophilic moiety, dramatically enhances the water solubility of the PEG linker and the resulting conjugate.[4] This increased hydrophilicity is a key factor in mitigating aggregation, improving formulation stability, and influencing the biodistribution of the conjugated molecule.[5]
Physicochemical Properties of Sulfo-PEG Linkers
The defining characteristic of sulfo-PEG linkers is their superior water solubility compared to their non-sulfonated counterparts. The sulfonic acid group is highly effective at increasing the polarity of the entire molecule.
Aqueous Solubility
pH Stability
The stability of the functional groups on the PEG linker is critical for successful conjugation. For amine-reactive applications, sulfo-PEG linkers are commonly functionalized with an N-hydroxysuccinimide (NHS) ester. The hydrolysis of the NHS ester is a competing reaction in aqueous solutions. The rate of hydrolysis is pH-dependent, increasing with higher pH.
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| Table 1: pH-dependent hydrolysis rates of NHS esters. This data is for the NHS ester functional group in general and is applicable to both sulfonated and non-sulfonated variants.[5] |
The sulfonate group on the succinimide (B58015) ring (sulfo-NHS) increases the water solubility of the reagent but does not fundamentally alter the pH-dependent hydrolysis profile of the NHS ester itself.[5][7] Therefore, conjugation reactions using sulfo-PEG-NHS esters should still be performed in buffers with a pH range of 7.2-8.5 for optimal efficiency.[8]
Applications in Bioconjugation and Drug Delivery
The enhanced hydrophilicity of sulfo-PEG linkers makes them particularly valuable in several key applications.
Antibody-Drug Conjugates (ADCs)
A major challenge in the development of ADCs is the aggregation caused by the conjugation of hydrophobic cytotoxic drugs to the antibody.[3] This aggregation can lead to difficulties in manufacturing and purification, reduced efficacy, and potential immunogenicity. The use of hydrophilic linkers, such as those containing sulfonic acid groups, is a key strategy to mitigate this issue.[5] By increasing the overall hydrophilicity of the drug-linker component, sulfo-PEG linkers can help to prevent the formation of aggregates, even at higher drug-to-antibody ratios (DAR).[9]
Surface Modification and Immobilization
Sulfo-PEG linkers are widely used for the modification of surfaces, such as gold nanoparticles and sensor chips for Surface Plasmon Resonance (SPR). The sulfonic acid group, being negatively charged at neutral pH, can enhance the stability of nanoparticles in aqueous solutions and on surfaces.[4] In SPR, the use of sulfo-NHS esters is common in the two-step EDC/sulfo-NHS chemistry for immobilizing ligands onto the sensor surface. The high water solubility of the sulfo-NHS ester facilitates the reaction in an aqueous environment.
Liposome and Nanoparticle Functionalization
Sulfo-PEG linkers are also employed in the functionalization of liposomes and other nanoparticles for drug delivery.[10][11] The hydrophilic PEG chain provides a "stealth" layer that reduces clearance by the immune system, while the terminal functional group can be used to attach targeting ligands. The sulfonic acid group enhances the aqueous dispersibility and stability of the nanoparticles.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and application of sulfo-PEG linkers.
Synthesis of a Sulfo-PEG-NHS Ester
This protocol describes the conversion of a carboxyl-terminated sulfo-PEG to an amine-reactive sulfo-PEG-NHS ester using EDC and Sulfo-NHS.
Materials:
-
Sulfo-PEG-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve Sulfo-PEG-COOH in anhydrous DMF or DMSO to a final concentration of 100 mg/mL.
-
Activation: In a separate vial, dissolve EDC and Sulfo-NHS in the Activation Buffer to a final concentration of 50 mg/mL each. These solutions should be prepared immediately before use.
-
Reaction: Add the EDC and Sulfo-NHS solutions to the Sulfo-PEG-COOH solution. A typical molar ratio is 1.2 equivalents of EDC and 1.5 equivalents of Sulfo-NHS relative to the Sulfo-PEG-COOH.
-
Incubation: Allow the reaction to proceed at room temperature for 4 hours with continuous stirring.
-
Purification: The resulting Sulfo-PEG-NHS ester can be purified by precipitation in cold diethyl ether, followed by washing and drying under vacuum. The purified product should be stored under desiccated conditions at -20°C.
Characterization of Sulfo-PEG Linkers
4.2.1. ¹H-NMR Spectroscopy
¹H-NMR is used to confirm the structure of the sulfo-PEG linker and to verify the successful attachment of functional groups.
Sample Preparation: Dissolve 5-10 mg of the sulfo-PEG derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Expected Chemical Shifts:
-
PEG backbone: A characteristic broad multiplet around 3.5-3.7 ppm.
-
Protons adjacent to the sulfonate group: A triplet typically observed between 2.8-3.0 ppm.
-
Protons of the succinimide ring (in NHS ester): A singlet around 2.9 ppm.
The integration of these peaks can be used to determine the degree of functionalization.[12]
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the sulfo-PEG linker.
Method:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at 214 nm and 260 nm (for NHS ester).
-
Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol for Protein Conjugation using a Sulfo-PEG-NHS Ester
This protocol describes the conjugation of a sulfo-PEG-NHS ester to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sulfo-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the sulfo-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation: Add a 10- to 50-fold molar excess of the sulfo-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
Conclusion
The incorporation of a sulfonic acid group into PEG linkers provides a powerful tool for enhancing the aqueous solubility and performance of bioconjugates. This is particularly critical in the development of ADCs, where the hydrophobicity of the payload can lead to aggregation and other undesirable properties. The high water solubility of sulfo-PEG linkers simplifies conjugation procedures by reducing or eliminating the need for organic solvents, thereby better preserving the integrity of sensitive biomolecules. By providing a clear understanding of the properties, applications, and relevant experimental protocols, this guide aims to facilitate the effective use of sulfo-PEG linkers in research and drug development.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. broadpharm.com [broadpharm.com]
- 3. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. covachem.com [covachem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Carboxy-PEG5-sulfonic Acid for Novice Researchers
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and methodology of Carboxy-PEG5-sulfonic acid. It details the compound's core properties, its utility in bioconjugation and surface modification, and provides step-by-step experimental protocols for its practical application.
Introduction to this compound
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative, a class of compounds widely used in pharmaceutical research and development.[1][2] It is characterized by a linear five-unit PEG chain that provides flexibility and hydrophilicity.[3][4] This chain is terminated by two distinct functional groups: a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H).[4][5] This unique structure makes it an excellent non-cleavable linker, enabling the conjugation of different molecules or the modification of surfaces.[4]
The presence of the PEG chain and the highly acidic, hydrophilic sulfonic acid group significantly enhances the aqueous solubility of molecules it is conjugated to.[2][3][6] This property is particularly attractive for drug formulation and in creating bioconjugates with improved pharmacokinetics, increased specificity, and lower immunogenicity.[1][6] Consequently, it is frequently employed in drug delivery systems, the functionalization of biomolecules like proteins and peptides, and as a linker in technologies like Proteolysis Targeting Chimeras (PROTACs).[1][3][7][8]
Caption: General structure of this compound.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its effective use in experimental design. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| CAS Number | 1817735-38-8 | [4][9][10] |
| Molecular Formula | C₁₃H₂₆O₁₀S | [4][10][11] |
| Molecular Weight | 374.4 g/mol | [1][4][9][10][11] |
| Exact Mass | 374.1247 | [10] |
| Purity | Typically ≥95% | [1][4] |
| Appearance | To be determined (often a solid or oil) | [10] |
| Solubility | Soluble in DMSO and aqueous media | [10][12] |
| Storage Conditions | -20°C for long-term (months to years) | [4][10] |
| Shipping Conditions | Ambient temperature | [4][10] |
| Elemental Analysis | C: 41.70%; H: 7.00%; O: 42.73%; S: 8.56% | [10] |
Core Chemistry and Reactivity
The utility of this compound stems from the distinct reactivity of its two terminal functional groups. This allows for controlled, sequential reactions, which is ideal for a novice researcher.
-
Carboxylic Acid (-COOH): This group readily reacts with primary amines (-NH₂) to form a stable amide bond. This reaction is not spontaneous and requires chemical activators, most commonly carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-Hydroxysuccinimide (NHS) or similar reagents like HATU.[11][12] This is the most common reaction used for bioconjugation to proteins or for modifying amine-functionalized surfaces.[11]
-
Sulfonic Acid (-SO₃H): As a strong acid, this group is highly hydrophilic and contributes to the molecule's overall water solubility.[3] It can undergo reactions such as esterification, halogenation, and replacement, providing an alternative handle for conjugation, though these reactions are utilized less frequently in standard bioconjugation protocols compared to the carboxyl group chemistry.[2][11][12][13]
Caption: Logical diagram of the primary reaction pathways.
Key Applications and Experimental Protocols
This compound is an excellent linker for attaching small molecules, dyes, or other payloads to proteins and peptides.[1] The process, known as PEGylation, can improve the therapeutic agent's stability and circulation time.[6]
Experimental Protocol: Amide Coupling to a Protein
This protocol outlines a general method for conjugating this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).
Materials:
| Reagent/Equipment | Purpose |
|---|---|
| This compound | The linker molecule |
| Protein of interest | The biomolecule to be modified |
| EDC (N-(3-Dimethylaminopropyl)-N′-...)) | Activates the carboxylic acid group |
| NHS (N-Hydroxysuccinimide) | Stabilizes the activated intermediate |
| MES Buffer (e.g., 0.1 M, pH 6.0) | Reaction buffer for activation step |
| PBS Buffer (e.g., 1X, pH 7.4) | Reaction buffer for conjugation step |
| Desalting column / Dialysis cassette | For purification of the final conjugate |
| Magnetic stirrer, reaction vials | Standard lab equipment |
Methodology:
-
Reagent Preparation:
-
Dissolve the protein of interest in PBS buffer (pH 7.4) to a desired concentration (e.g., 1-5 mg/mL).
-
Dissolve this compound, EDC, and NHS in MES buffer (pH 6.0) in separate vials immediately before use. A 10-fold molar excess of the PEG linker and coupling reagents over the protein is a common starting point.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, mix the dissolved this compound with EDC and NHS in MES buffer.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[14] This forms a more reactive NHS ester intermediate.
-
-
Conjugation to Protein:
-
Add the activated PEG-linker solution directly to the protein solution.
-
Adjust the pH of the final reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to consume any unreacted NHS esters.
-
Remove unreacted linker and coupling byproducts by running the solution through a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Confirm successful conjugation using techniques like SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
-
Caption: Workflow for conjugating the linker to a protein.
PEG grafting is a highly effective technique for modifying surfaces to make them more biocompatible, reduce non-specific protein adsorption (biofouling), and improve the stability of nanoparticles in biological solutions.[3][15][] this compound is ideal for modifying surfaces that have been pre-functionalized with amine groups.[3][14]
Experimental Protocol: Surface Modification of Amine-Functionalized Nanoparticles
This protocol provides a method for covalently attaching this compound to the surface of nanoparticles that present primary amines.
Materials:
| Reagent/Equipment | Purpose |
|---|---|
| This compound | The surface modification agent |
| Amine-functionalized nanoparticles | The substrate to be modified |
| EDC & NHS | Coupling reagents |
| MES Buffer (0.1 M, pH 6.0) | Activation buffer |
| PBS Buffer (1X, pH 7.4) | Conjugation and wash buffer |
| Centrifuge, orbital shaker | For mixing and separating nanoparticles |
| Deionized (DI) water | For washing |
Methodology:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0) to a working concentration (e.g., 1 mg/mL). Ensure they are well-sonicated to prevent aggregation.
-
-
Activation of Carboxylic Acid:
-
In a separate vial, dissolve a 50- to 100-fold molar excess of this compound, EDC, and NHS in MES buffer.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Coupling to Nanoparticle Surface:
-
Add the activated PEG-linker solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation on an orbital shaker.[14]
-
-
Washing and Purification:
-
Pellet the nanoparticles by centrifugation (speed and time will depend on nanoparticle size and density).
-
Discard the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in PBS buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the particles.
-
For the final wash, use DI water if salts need to be removed for downstream analysis.
-
-
Characterization:
-
Confirm successful surface modification using techniques like Dynamic Light Scattering (DLS) to measure changes in hydrodynamic diameter, Zeta Potential to measure changes in surface charge, or FTIR/XPS to detect chemical changes on the surface.
-
Caption: Workflow for nanoparticle surface modification.
References
- 1. Carboxy-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. Carboxy-PEG-sulfonic acid (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]
- 6. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 7. This compound - 生产厂家:上海化源生化科技有限公司 - 化源网 [chemsrc.com]
- 8. This compound - CAS:1817735-38-8 - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 9. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 10. medkoo.com [medkoo.com]
- 11. cenmed.com [cenmed.com]
- 12. Carboxy-PEG2-sulfonic acid, 1817735-45-7 | BroadPharm [broadpharm.com]
- 13. m-PEG5-sulfonic acid, 1807505-35-6 | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are crucial tools in modern bioconjugation and drug delivery. These specialized molecules consist of a polyethylene glycol chain with two different reactive functional groups at each end.[1][2] This dual reactivity allows for the precise and controlled covalent attachment of two different molecules, such as a therapeutic agent and a targeting moiety.[1][2] The incorporation of a PEG spacer offers numerous advantages, including enhanced solubility and stability of the conjugate, reduced immunogenicity, and improved pharmacokinetic profiles.[2][3][4][5]
The versatility of heterobifunctional PEG linkers has made them indispensable in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6] In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. For PROTACs, the linker bridges a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[6]
This guide provides a comprehensive overview of the core properties, applications, and experimental methodologies associated with heterobifunctional PEG linkers.
Core Properties and Selection of Heterobifunctional PEG Linkers
The choice of a heterobifunctional PEG linker is dictated by the specific application and the functional groups available on the molecules to be conjugated. Key properties to consider include the nature of the reactive end groups, the length of the PEG chain, and the overall molecular weight.
Common Heterobifunctional Chemistries
A wide array of reactive groups can be incorporated into heterobifunctional PEG linkers, each with specificity for a particular functional group on a target molecule. Some of the most common pairings include:
-
NHS Ester and Maleimide (B117702): N-hydroxysuccinimide (NHS) esters react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds, while maleimides react with sulfhydryl groups (e.g., on cysteine residues) to form stable thioether bonds.[3][7] This is a widely used combination for protein bioconjugation.
-
Azide (B81097) and Alkyne (Click Chemistry): Azide and alkyne groups react with high specificity and efficiency in the presence of a copper catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or in a catalyst-free manner using strained alkynes like dibenzocyclooctyne (DBCO) (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[8][9][10] This bioorthogonal chemistry is ideal for complex biological systems.
-
Amine and Carboxyl: These linkers possess a primary amine at one end and a carboxylic acid at the other, allowing for versatile conjugation strategies, often involving carbodiimide (B86325) chemistry.[]
Quantitative Data of Common Heterobifunctional PEG Linkers
The length of the PEG spacer is a critical parameter that can influence the solubility, stability, and steric hindrance of the final conjugate.[12][13] The following table summarizes the properties of several common heterobifunctional PEG linkers.
| Linker Name | Functional Group 1 | Functional Group 2 | PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| SM(PEG)2 | NHS Ester | Maleimide | 2 | 424.38 | 17.7 |
| SM(PEG)4 | NHS Ester | Maleimide | 4 | 512.5 | 25.1 |
| SM(PEG)8 | NHS Ester | Maleimide | 8 | 688.7 | 39.9 |
| SM(PEG)12 | NHS Ester | Maleimide | 12 | 864.9 | 54.7 |
| SM(PEG)24 | NHS Ester | Maleimide | 24 | 1329.5 | 94.1 |
| Azide-PEG4-NHS Ester | Azide | NHS Ester | 4 | 415.4 | 25.1 |
| Azide-PEG8-NHS Ester | Azide | NHS Ester | 8 | 591.6 | 39.9 |
| DBCO-PEG4-NHS Ester | DBCO | NHS Ester | 4 | 603.6 | 25.1 |
| DBCO-PEG12-NHS Ester | DBCO | NHS Ester | 12 | 979.1 | 54.7 |
| NH2-PEG4-COOH | Amine | Carboxylic Acid | 4 | 237.3 | 17.6 |
| NH2-PEG8-COOH | Amine | Carboxylic Acid | 8 | 413.5 | 32.4 |
| MAL-PEG4-COOH | Maleimide | Carboxylic Acid | 4 | 337.3 | 25.1 |
| MAL-PEG8-COOH | Maleimide | Carboxylic Acid | 8 | 513.5 | 39.9 |
Note: Spacer arm lengths are approximate and can vary slightly based on the conformation of the PEG chain.
Experimental Protocols
Detailed methodologies are essential for the successful application of heterobifunctional PEG linkers. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Two-Step Protein-Protein Conjugation using SM(PEG)n Linker
This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing a free sulfhydryl group (Protein-SH) using an NHS-maleimide PEG linker.
Materials:
-
Protein-NH2
-
Protein-SH
-
SM(PEG)n linker (e.g., SM(PEG)8)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation: Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-5 mg/mL.[3]
-
Linker Activation of Protein-NH2:
-
Dissolve the SM(PEG)n linker in a water-miscible organic solvent like DMSO to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the SM(PEG)n stock solution to the Protein-NH2 solution.[14]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[3][7]
-
-
Removal of Excess Linker:
-
Conjugation to Protein-SH:
-
Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. A 1.1- to 1.5-fold molar excess of the activated protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[15]
-
-
Quenching of Unreacted Maleimide Groups:
-
Add a quenching agent like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Characterization: Purify the resulting conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[16][17] Characterize the conjugate by SDS-PAGE and determine the conjugation efficiency.
Protocol 2: Copper-Free Click Chemistry (SPAAC) with a DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-PEG-NHS ester.
Materials:
-
Protein with primary amines
-
Azide-containing molecule
-
DBCO-PEG-NHS Ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Desalting column
Procedure:
-
DBCO-Activation of Protein:
-
Dissolve the protein in Reaction Buffer to a concentration of 1-5 mg/mL.
-
Dissolve the DBCO-PEG-NHS Ester in DMSO to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS Ester stock solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.[9]
-
-
Removal of Excess DBCO Linker:
-
Remove the unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with Reaction Buffer.
-
Collect the fractions containing the DBCO-activated protein.
-
-
Click Reaction:
-
Add the azide-containing molecule to the DBCO-activated protein solution. A 1.5- to 5-fold molar excess of the azide molecule is typically used.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10] The reaction progress can be monitored by the decrease in DBCO absorbance at 310 nm.[9][10]
-
-
Purification and Characterization: Purify the conjugate using an appropriate chromatographic method (e.g., SEC). Characterize the final product by SDS-PAGE and mass spectrometry.
Protocol 3: Purification of an Antibody-Drug Conjugate (ADC) by SEC-HPLC
This protocol is for the purification of a crude ADC mixture to separate the conjugated antibody from unreacted drug and linker.
Materials:
-
Crude ADC reaction mixture
-
SEC-HPLC system
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
Procedure:
-
System Equilibration: Equilibrate the SEC-HPLC system and column with the Mobile Phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Filter the crude ADC reaction mixture through a 0.22 µm syringe filter.
-
Injection and Separation: Inject an appropriate volume of the filtered sample onto the column. The separation is isocratic.
-
Fraction Collection: Collect the fractions corresponding to the high molecular weight peak, which represents the ADC. Smaller molecules, such as unreacted drug and linker, will elute later.[16][17]
-
Analysis of Fractions: Analyze the collected fractions by UV-Vis spectroscopy and SDS-PAGE to confirm the presence and purity of the ADC.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol describes the characterization of an ADC to determine the average number of drug molecules conjugated to each antibody.
Materials:
-
Purified ADC sample
-
HIC-HPLC system
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM potassium phosphate, pH 7.0
-
Mobile Phase B: 25 mM potassium phosphate, pH 7.0, with 25% isopropanol (B130326) (v/v)
Procedure:
-
System Equilibration: Equilibrate the HIC-HPLC system and column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection and Gradient Elution: Inject the sample onto the column. Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[18]
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[1][19][20]
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where Peak Area_i is the area of the peak corresponding to a specific drug loading and DAR_i is the drug-to-antibody ratio for that peak.[1]
-
Protocol 5: SDS-PAGE Analysis of PEGylated Proteins
This protocol is for the analysis of PEGylated proteins to assess the extent of PEGylation and the molecular weight of the conjugate.
Materials:
-
PEGylated protein sample
-
SDS-PAGE gel (e.g., 4-20% gradient gel)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Sample Preparation:
-
Mix the PEGylated protein sample with the sample loading buffer. Prepare both reducing and non-reducing samples.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and molecular weight standards into the wells of the SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[21]
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background. Alternatively, use a more sensitive silver staining method.[22]
-
-
Analysis:
-
The PEGylated protein will migrate slower than the unmodified protein, resulting in a band of higher apparent molecular weight.[23]
-
The presence of multiple bands may indicate a heterogeneous mixture of PEGylated species with different numbers of PEG chains attached.
-
Visualizations
Signaling Pathway: Enhanced Permeability and Retention (EPR) Effect of PEGylated Nanocarriers in Tumors
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chempep.com [chempep.com]
- 5. betalifesci.com [betalifesci.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 12. mdpi.com [mdpi.com]
- 13. precisepeg.com [precisepeg.com]
- 14. interchim.fr [interchim.fr]
- 15. aladdin-e.com [aladdin-e.com]
- 16. Antibody purification | Abcam [abcam.com]
- 17. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellmosaic.com [cellmosaic.com]
- 20. ymc.eu [ymc.eu]
- 21. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 22. iosrjournals.org [iosrjournals.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to Carboxy-PEG5-sulfonic acid: Identification, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carboxy-PEG5-sulfonic acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and nanotechnology. This document details its identification, physicochemical properties, and provides established experimental protocols for its application.
Core Identification and Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid group and a terminal sulfonic acid group.[1] This unique structure allows for versatile conjugation strategies, enhancing the solubility, stability, and pharmacokinetic profiles of modified molecules.[2][3]
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value |
| CAS Number | 1817735-38-8[4] |
| Chemical Formula | C13H26O10S[4] |
| IUPAC Name | 1-sulfo-3,6,9,12,15-pentaoxaoctadecan-18-oic acid[4] |
| Molecular Weight | 374.40 g/mol [4] |
| SMILES Code | OS(CCOCCOCCOCCOCCOCCC(O)=O)(=O)=O[4] |
| InChI Key | BNXDKCHNWPCUMT-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 2. The hydrophilic PEG chain and the terminal functional groups contribute to its high water solubility.[3]
| Property | Value |
| Purity | >95%[4] |
| Solubility | Soluble in DMSO[4] and water.[5] |
| Appearance | To be determined (often a solid or viscous oil)[4] |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[4] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical.[4] |
Applications in Research and Drug Development
This compound serves as a versatile linker in various biomedical applications, primarily due to its ability to connect two different molecules and enhance the overall properties of the resulting conjugate.
Bioconjugation and Protein Modification
The carboxylic acid terminus of this compound can be readily conjugated to primary amines on biomolecules, such as proteins and peptides, through the formation of a stable amide bond.[6] This process, known as PEGylation, can improve the therapeutic properties of proteins by:
-
Increasing solubility: The hydrophilic PEG chain enhances the water solubility of conjugated proteins.[1][2]
-
Extending circulation half-life: The PEG moiety creates a hydration shell that shields the protein from renal clearance and enzymatic degradation, leading to a longer presence in the bloodstream.[2]
-
Reducing immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.[2]
Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)
In the realm of targeted drug delivery, this compound can be used to link a targeting moiety (e.g., an antibody) to a therapeutic agent.[3] The use of hydrophilic PEG linkers in ADCs can overcome issues associated with hydrophobic linkers, such as aggregation and rapid clearance.[7] This allows for a higher drug-to-antibody ratio (DAR), potentially increasing the potency of the ADC.[7]
Functionalization of Nanoparticles
The surface of nanoparticles can be modified with this compound to improve their biocompatibility and stability in biological fluids.[8] The PEG linker provides a "stealth" effect, reducing non-specific protein adsorption and uptake by the reticuloendothelial system, thereby prolonging circulation time and enhancing accumulation at the target site.[2][8]
PROTACs (Proteolysis Targeting Chimeras)
This compound is also utilized as a linker in the synthesis of PROTACs.[9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[9][11] The linker plays a crucial role in the efficacy of a PROTAC, and the properties of the PEG chain can influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).[11]
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Amine-Reactive Conjugation to a Protein via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials and Reagents:
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[12]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[12]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[12]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[13]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[14]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO) or directly in the Activation Buffer just before use.[13]
-
Protein Preparation: Dissolve the protein of interest in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Activation of Carboxylic Acid:
-
Conjugation to Protein:
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove excess reagents and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: Surface Functionalization of Carboxylated Nanoparticles
This protocol details the modification of nanoparticles with carboxyl groups on their surface using an amine-terminated PEG, which can be synthesized from this compound. For this protocol, we will assume the use of an amine-PEG derivative.
Materials and Reagents:
-
Carboxylated nanoparticles
-
Amine-PEG linker
-
EDC-HCl[6]
-
NHS[6]
-
Reaction Buffer: 0.1 M MES, pH 6.0[6]
-
Washing/Storage Buffer: PBS, pH 7.4
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse the carboxylated nanoparticles in the Reaction Buffer to a desired concentration.
-
Activation of Nanoparticle Surface:
-
PEGylation Reaction:
-
Add a solution of the amine-PEG linker to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.[6]
-
-
Purification:
-
Centrifuge the suspension to pellet the nanoparticles.
-
Remove the supernatant containing unreacted PEG and byproducts.
-
Resuspend the nanoparticle pellet in the Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.[6]
-
-
Characterization: Analyze the size, zeta potential, and surface properties of the PEGylated nanoparticles using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to confirm successful functionalization.[6]
Visualizing Workflows and Concepts
Experimental Workflow for Protein Bioconjugation
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. nbinno.com [nbinno.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. medkoo.com [medkoo.com]
- 5. Carboxy-PEG4-sulfonic acid, 1817735-25-3 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterobifunctional molecules: PROTACs and beyond [diposit.ub.edu]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Carboxy-PEG5-sulfonic acid Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Carboxy-PEG5-sulfonic acid
This compound is a heterobifunctional, non-cleavable linker used in bioconjugation.[1] It possesses two distinct terminal functional groups: a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H), connected by a five-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] The carboxylic acid allows for covalent attachment to primary amine groups on biomolecules, such as the lysine (B10760008) residues of proteins, through common coupling chemistries.[3] The PEG chain enhances the hydrophilicity and solubility of the resulting conjugate in aqueous media, while the terminal sulfonic acid group provides a stable negative charge.[2][4]
Key Properties and Advantages:
-
Enhanced Solubility: The hydrophilic PEG chain improves the solubility of the target molecule, which is beneficial for proteins or peptides that are prone to aggregation.[2][4]
-
Stable Negative Charge: The sulfonic acid group is a strong acid, providing a persistent negative charge over a wide pH range. This can be leveraged to alter the isoelectric point of a protein or for purification purposes using techniques like ion-exchange chromatography.[]
-
Biocompatibility: PEG is a well-established polymer in pharmaceutical applications, known for being non-toxic and non-immunogenic.
-
Reduced Non-Specific Binding: The hydrophilic nature of the PEG chain can help to minimize non-specific binding of the conjugate to surfaces and other proteins.
Applications in Bioconjugation
The unique properties of this compound make it a valuable tool in various research and drug development applications:
-
Improving Pharmacokinetics: PEGylation, the process of attaching PEG chains to therapeutic proteins or peptides, can increase the hydrodynamic size of the molecule.[6] This reduces renal clearance, prolonging the circulation half-life of the therapeutic.[4]
-
Modifying Protein Properties: The stable negative charge from the sulfonic acid group can be used to modulate the surface charge of a protein. This can influence its binding characteristics and stability.
-
Drug Delivery and Targeting: This linker can be used to attach small molecule drugs or targeting ligands to larger biomolecules like antibodies, forming antibody-drug conjugates (ADCs) or other targeted delivery systems.[2]
-
Surface Modification: this compound can be used to modify surfaces (e.g., nanoparticles, microplates) to enhance their hydrophilicity and reduce non-specific protein adsorption.[2]
Experimental Protocols
The most common method for conjugating a carboxyl group to a primary amine on a biomolecule is through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8] This approach minimizes protein-protein crosslinking by first activating the carboxyl group on the PEG linker before introducing the amine-containing biomolecule.[8]
Protocol 1: Two-Step Aqueous Conjugation to a Protein
This protocol details the activation of this compound and its subsequent conjugation to a model protein (e.g., an antibody or bovine serum albumin).
Materials and Reagents:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS or MES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification[9]
Step 1: Activation of this compound
-
Equilibrate Reagents: Allow EDC and Sulfo-NHS vials to warm to room temperature before opening to prevent condensation of moisture.[9]
-
Prepare Solutions: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[8]
-
Activation Reaction:
-
Dissolve this compound in Activation Buffer.
-
Add EDC and Sulfo-NHS to the linker solution. A common starting point is a molar excess of EDC and Sulfo-NHS over the linker.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7][10] This reaction converts the carboxyl group on the PEG linker to a more stable, amine-reactive Sulfo-NHS ester.[7]
-
Step 2: Conjugation to the Protein
-
Buffer Exchange (Optional but Recommended): To achieve higher precision and remove excess activating agents, the activated PEG-linker can be purified using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2-8.0). This step also removes byproducts from the activation reaction.
-
Prepare Protein: Dissolve the protein of interest in the Conjugation Buffer. The optimal pH for the reaction with primary amines is between 7.2 and 8.5.[9]
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of linker to protein is a critical parameter that must be optimized for each specific application.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9]
-
Step 3: Quenching and Purification
-
Quench Reaction: Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-activated linker.[9] Incubate for 15-30 minutes.
-
Purification: Remove excess linker, quenched linker, and other reaction byproducts from the PEGylated protein conjugate. Several methods can be employed:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted components.[][11]
-
Ion Exchange Chromatography (IEX): Given that the sulfonic acid group alters the surface charge, IEX can be used to separate PEGylated species from the native protein.[][12]
-
Dialysis/Ultrafiltration: Effective for removing small molecules, but may not efficiently separate native protein from the PEGylated conjugate.[11]
-
Step 4: Characterization of the Conjugate
-
SDS-PAGE: Analyze the purified conjugate by SDS-polyacrylamide gel electrophoresis. A successful conjugation will result in a band shift, indicating an increase in the molecular weight of the protein.
-
Mass Spectrometry (MALDI-TOF): This technique can be used to determine the precise molecular weight of the conjugate, allowing for the calculation of the degree of PEGylation (the number of PEG linkers attached per protein molecule).[13][14]
-
Functional Assay: Perform a relevant bioassay to confirm that the biological activity of the protein has been retained after conjugation.
Data Presentation and Optimization
Optimizing the conjugation reaction is crucial for achieving the desired product. The molar ratio of the reactants is a key parameter to vary.
Table 1: Recommended Molar Ratios for Reaction Optimization
| Reactant | Molar Ratio (relative to Protein) | Purpose |
| This compound | 5:1 to 50:1 | Controls the degree of PEGylation. |
| EDC | 2-10 fold molar excess over PEG linker | Activates the carboxyl group. |
| Sulfo-NHS | 2-10 fold molar excess over PEG linker | Stabilizes the activated intermediate. |
Table 2: Example Characterization Data by SDS-PAGE
| Lane | Sample | Expected Observation | Interpretation |
| 1 | Molecular Weight Marker | Standard ladder | Reference for size estimation |
| 2 | Unmodified Protein | Single band at native MW | Control |
| 3 | Purified PEGylated Protein | Band(s) shifted to higher MW | Successful conjugation |
| 4 | Reaction Mixture (Pre-purification) | Multiple bands (native, PEGylated, etc.) | Shows heterogeneity of the reaction |
Visualizations
Chemical Reaction Pathway
Caption: Chemical workflow for the two-step EDC/Sulfo-NHS conjugation.
Experimental Workflow Diagram
Caption: Overall experimental workflow from reagents to final product.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 3. cenmed.com [cenmed.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electroelution of intact proteins from SDS-PAGE gels and their subsequent MALDI-TOF MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDC/NHS Coupling of Carboxy-PEG5-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent coupling of Carboxy-PEG5-sulfonic acid to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This compound is a hydrophilic, heterobifunctional linker containing a terminal carboxylic acid for conjugation and a terminal sulfonic acid group. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the conjugated molecule. The sulfonic acid group is a strong acid and remains negatively charged over a wide pH range, which can be leveraged for specific targeting or to modulate the overall charge of the conjugate.[1]
EDC/NHS chemistry is a widely used "zero-length" crosslinking method that forms a stable amide bond between a carboxyl group and a primary amine.[2] The reaction proceeds by the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine. However, to improve efficiency and stability, NHS is often included to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[3]
These protocols are designed to provide a robust starting point for your conjugation experiments. Optimization of reaction conditions, including stoichiometry and buffer systems, may be necessary to achieve the desired conjugation efficiency and preserve the biological activity of your target molecule.
Data Presentation
The following table summarizes representative quantitative data for the EDC/NHS coupling of a carboxyl-PEG linker to a model protein. While specific efficiencies for this compound may vary, this data provides a useful benchmark for expected outcomes and the impact of key reaction parameters.
| Parameter | Condition A | Condition B | Condition C | Reference |
| Molar Ratio (PEG:Protein) | 10:1 | 20:1 | 50:1 | [4] |
| Activation Buffer | 0.1 M MES, pH 6.0 | 0.1 M MES, pH 6.0 | 0.1 M MES, pH 6.0 | [5] |
| Coupling Buffer | 0.1 M PBS, pH 7.4 | 0.1 M PBS, pH 7.4 | 0.1 M PBS, pH 7.4 | [6] |
| Reaction Time (Coupling) | 2 hours | 2 hours | 4 hours | [2] |
| Reaction Temperature | Room Temperature | Room Temperature | 4°C | [7] |
| Conjugation Efficiency (%) | ~30% | ~55% | ~40% | [8][9] |
| Degree of Labeling (PEG/Protein) | 1-2 | 3-5 | 2-4 | [4] |
Note: Conjugation efficiency can be influenced by several factors, including the number of accessible primary amines on the target molecule, the stability of the NHS-ester intermediate, and the reaction conditions.
Experimental Protocols
Materials and Reagents
-
This compound[10]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.5
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes (appropriate molecular weight cut-off)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (if needed for dissolving reagents)
Protocol 1: Two-Step Aqueous Coupling of this compound to a Protein
This two-step protocol is recommended to minimize self-conjugation of proteins or other molecules containing both carboxyl and amine groups.
Step 1: Activation of this compound
-
Prepare Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. This compound is soluble in aqueous buffers.[10]
-
Dissolve this compound: Dissolve the desired amount of this compound in Activation Buffer to a final concentration of 1-10 mM.
-
Activate Carboxyl Groups: Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.
Step 2: Coupling to the Amine-Containing Molecule
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a buffer exchange using a desalting column or spin column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions with the target molecule.
-
Prepare Target Molecule: Dissolve the amine-containing molecule in Coupling Buffer at a concentration that ensures the availability of primary amines for reaction.
-
Conjugation Reaction: Add the activated this compound solution to the target molecule solution. The molar ratio of the activated linker to the target molecule should be optimized for the specific application (a starting point of 10:1 to 20:1 is recommended).
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may vary.
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis. The high polarity of the sulfonic acid group may require optimization of the purification method.
Protocol 2: One-Pot Aqueous Coupling
This simplified protocol can be used when the target molecule does not possess carboxyl groups that could lead to self-conjugation.
-
Prepare Solutions: Dissolve both the this compound and the amine-containing molecule in Coupling Buffer (pH 7.2-7.5).
-
Add Reagents: Add EDC and NHS/Sulfo-NHS to the reaction mixture. A 2 to 5-fold molar excess of EDC and NHS over the this compound is recommended.
-
Incubate: React for 2 hours at room temperature.
-
Quench and Purify: Follow steps 5 and 6 from Protocol 1.
Mandatory Visualizations
EDC/NHS Coupling Reaction Mechanism
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Experimental Workflow for Two-Step Coupling
Caption: Workflow for the two-step EDC/NHS coupling protocol.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed) - Incorrect buffer pH - Insufficient molar excess of reagents - Hydrolysis of NHS-ester | - Use fresh, high-quality EDC and NHS/Sulfo-NHS.[11] - Ensure Activation Buffer is pH 5.5-6.5 and Coupling Buffer is pH 7.2-8.0.[5] - Increase the molar ratio of EDC/NHS and/or the PEG linker. - Proceed to the coupling step immediately after activation. |
| Precipitation of Protein | - High concentration of organic solvent (if used to dissolve reagents) - Change in protein solubility upon conjugation | - Keep the volume of organic solvent below 10% of the total reaction volume.[4] - Perform the reaction at a lower protein concentration. - Include solubility-enhancing excipients in the buffer. |
| Difficulty in Purification | - Similar size of unreacted PEG linker and conjugate - Non-specific binding to purification column | - Optimize SEC column parameters (e.g., pore size, column length). - Consider alternative purification methods like ion-exchange chromatography, leveraging the charge of the sulfonic acid group. |
Concluding Remarks
The EDC/NHS coupling chemistry provides a versatile and effective method for conjugating this compound to a wide range of biomolecules. By carefully controlling the reaction conditions and implementing the appropriate purification strategies, researchers can successfully synthesize well-defined conjugates for various applications in drug development, diagnostics, and fundamental research. The protocols and data presented herein serve as a comprehensive guide to facilitate these conjugation efforts.
References
- 1. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Surface Modification of Nanoparticles with Carboxy-PEG5-sulfonic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical strategy in the development of advanced drug delivery systems and diagnostic agents. The functionalization of nanoparticle surfaces with biocompatible polymers like polyethylene (B3416737) glycol (PEG) has been shown to significantly improve their physicochemical properties, leading to enhanced stability, prolonged circulation times, and reduced non-specific protein adsorption. This application note provides a detailed overview and experimental protocols for the surface modification of nanoparticles using Carboxy-PEG5-sulfonic acid.
This compound is a heterobifunctional linker that possesses both a carboxylic acid group and a sulfonic acid group, separated by a 5-unit polyethylene glycol spacer. This unique structure allows for covalent attachment to nanoparticles via the carboxyl group, while presenting a highly hydrophilic and negatively charged sulfonic acid group on the nanoparticle surface. The presence of the sulfonic acid moiety is anticipated to further enhance colloidal stability and influence cellular interactions, making it a promising candidate for various biomedical applications.
Applications
The surface modification of nanoparticles with this compound offers several advantages for researchers in drug development and nanomedicine:
-
Enhanced Colloidal Stability: The PEG spacer and the terminal sulfonic acid group provide steric and electrostatic stabilization, respectively, preventing nanoparticle aggregation in biological media with high ionic strength.
-
Prolonged Systemic Circulation: The hydrophilic PEG layer helps to reduce opsonization and subsequent clearance by the reticuloendothelial system (RES), leading to longer circulation times in vivo.
-
Improved Drug Loading and Release: The modified surface can influence the loading capacity and release kinetics of therapeutic agents. The negatively charged surface may be particularly beneficial for the loading of positively charged drugs through electrostatic interactions.
-
Targeted Drug Delivery: While not providing active targeting itself, the PEG linker can be further functionalized to attach targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery. The sulfonic acid group may also play a role in modulating interactions with cell surface receptors.
-
Enhanced Biocompatibility: PEGylation is a well-established method for improving the biocompatibility of nanoparticles and reducing their potential toxicity. The sulfonic acid group, being a strong acid, is fully ionized at physiological pH, contributing to a highly hydrophilic and biocompatible surface.
Experimental Protocols
This section provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.
Materials and Equipment
Reagents:
-
Amine-functionalized nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.0
-
Wash Buffer: PBS or deionized water
-
Organic solvent (if needed for dissolving the PEG linker): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Equipment:
-
Probe sonicator or bath sonicator
-
Magnetic stirrer and stir bars
-
Centrifuge with appropriate rotors for nanoparticle separation
-
pH meter
-
Vortex mixer
-
Lyophilizer (optional)
-
Standard laboratory glassware and consumables
Experimental Workflow
The surface modification process involves three main stages: activation of the this compound, conjugation to the amine-functionalized nanoparticles, and purification of the modified nanoparticles.
Detailed Protocol
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer (0.1 M MES, pH 5.5-6.0) to a final concentration of 10 mg/mL. If solubility is an issue, a minimal amount of an organic solvent like DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS relative to the amount of this compound.
-
Gently mix the solution and incubate at room temperature for 15-30 minutes with continuous stirring. This step activates the carboxylic acid group to form a more stable sulfo-NHS ester.
Important Note on pH: The sulfonic acid group of the linker is strongly acidic. It is crucial to verify and adjust the pH of the activation buffer to 5.5-6.0 after the addition of the this compound to ensure efficient activation of the carboxylic acid group by EDC/sulfo-NHS.
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer (PBS, pH 7.2-7.4) to a concentration of 1-5 mg/mL. Sonicate the suspension to ensure the nanoparticles are well-dispersed.
-
Add the freshly prepared activated this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the PEG linker relative to the estimated number of amine groups on the nanoparticle surface is a good starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or orbital shaker).
Step 3: Purification of Modified Nanoparticles
-
To quench any unreacted sulfo-NHS esters, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Separate the modified nanoparticles from the reaction mixture. For magnetic nanoparticles, a magnet can be used. For other types of nanoparticles, centrifugation is typically employed. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Remove the supernatant containing unreacted PEG linker and byproducts.
-
Resuspend the nanoparticle pellet in Wash Buffer (PBS or deionized water).
-
Repeat the separation and resuspension steps at least three times to ensure complete removal of any unbound reagents.
-
After the final wash, resuspend the purified this compound modified nanoparticles in a suitable buffer for storage and further characterization (e.g., PBS, deionized water).
Characterization of Modified Nanoparticles
Thorough characterization of the modified nanoparticles is essential to confirm successful surface functionalization and to understand their properties.
Physicochemical Characterization
A summary of expected changes in the physicochemical properties of nanoparticles upon modification with this compound is presented in Table 1.
| Parameter | Unmodified Nanoparticles (Amine-functionalized) | Modified Nanoparticles (this compound) |
| Hydrodynamic Diameter (nm) | Varies depending on core size | Increase of 5-20 nm |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 (should remain monodisperse) |
| Zeta Potential (mV) | Positive (+10 to +40 mV) | Highly Negative (-30 to -50 mV) |
| Surface Chemistry | Presence of primary amine groups | Presence of sulfonic acid and PEG groups |
Table 1: Expected Physicochemical Properties of Nanoparticles Before and After Surface Modification.
Experimental Protocols for Characterization:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). Measurements should be performed in a suitable buffer (e.g., 10 mM NaCl) to ensure accurate readings.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. The significant shift from a positive to a highly negative zeta potential is a strong indicator of successful surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic chemical groups. Look for the appearance of peaks corresponding to the S=O stretching of the sulfonic acid group and the C-O-C stretching of the PEG backbone.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG linker grafted onto the nanoparticle surface by measuring the weight loss upon heating.
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles and to confirm that no significant aggregation has occurred during the modification process.
In Vitro and In Vivo Characterization
-
Drug Loading and Release Studies: If the nanoparticles are intended as drug carriers, the loading capacity and release profile of a model drug should be investigated. The highly negative surface charge may favor the loading of positively charged therapeutics.
-
Cellular Uptake Studies: The cellular uptake of the modified nanoparticles can be assessed in relevant cell lines using techniques such as flow cytometry, confocal microscopy, or inductively coupled plasma mass spectrometry (ICP-MS). The highly negative surface charge may influence the mechanism and extent of cellular internalization.
-
Biocompatibility Assays: The cytotoxicity of the modified nanoparticles should be evaluated using standard assays such as MTT or LDH assays in relevant cell lines.
-
In Vivo Pharmacokinetics and Biodistribution: For preclinical studies, the circulation half-life and organ distribution of the modified nanoparticles can be determined in animal models.
Signaling Pathways and Logical Relationships
The surface properties of nanoparticles play a crucial role in their interaction with biological systems. The introduction of a sulfonic acid group can influence cellular uptake pathways.
Conclusion
The surface modification of nanoparticles with this compound provides a robust method for developing advanced nanomaterials for biomedical applications. The protocols outlined in this application note offer a comprehensive guide for the successful functionalization and characterization of these nanoparticles. The unique combination of a PEG spacer and a terminal sulfonic acid group is expected to impart superior colloidal stability, prolonged circulation, and favorable biocompatibility, making these modified nanoparticles a versatile platform for drug delivery and diagnostics. Researchers are encouraged to optimize the described protocols for their specific nanoparticle system and intended application to achieve the desired therapeutic or diagnostic outcomes.
Application Notes and Protocols for Carboxy-PEG5-sulfonic acid as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[1]
This document provides detailed application notes and protocols for the use of Carboxy-PEG5-sulfonic acid as a PROTAC linker. This linker features a polyethylene (B3416737) glycol (PEG) chain, which is known to enhance the solubility and drug-like properties of PROTACs.[2][3] The terminal carboxylic acid and sulfonic acid groups offer versatile handles for conjugation and can further improve the hydrophilicity of the resulting PROTAC molecule.
While this compound is commercially available as a PROTAC linker, to date, no specific quantitative data from published research explicitly detailing its use in a complete PROTAC molecule is available. Therefore, the following application notes and protocols are based on established principles of PROTAC development with similar PEG-based linkers and serve as a comprehensive guide for its application.
Properties of this compound
A clear understanding of the linker's properties is essential for the rational design of PROTACs.
| Property | Value | Reference |
| Chemical Name | 1-sulfo-3,6,9,12,15-pentaoxaoctadecan-18-oic acid | [4] |
| CAS Number | 1817735-38-8 | [4] |
| Molecular Formula | C13H26O10S | [4] |
| Molecular Weight | 374.40 g/mol | [5] |
| Appearance | Variable (consult supplier) | |
| Purity | >95% (typical) | [4] |
| Solubility | Soluble in aqueous media and polar organic solvents | [6] |
Application Notes
Rationale for Use
The incorporation of a this compound linker in a PROTAC design is predicated on several key advantages conferred by its structural features:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain and the presence of both carboxylic and sulfonic acid groups significantly increase the aqueous solubility of the PROTAC molecule. This is particularly beneficial for PROTACs with large, hydrophobic ligands for the POI and E3 ligase, which often suffer from poor solubility.[3]
-
Improved Cell Permeability: While highly polar molecules can have reduced passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell permeability. The balance between hydrophilicity and conformational flexibility is a key consideration in linker design.
-
Reduced Non-specific Binding: PEGylation is a well-established strategy to reduce non-specific binding of molecules to proteins and other cellular components, which can help to minimize off-target effects and toxicity.
-
Versatile Conjugation Chemistry: The terminal carboxylic acid provides a reactive handle for standard amide bond formation with amine-functionalized E3 ligase ligands or POI ligands.[1]
Design Considerations
When designing a PROTAC using this compound, the following points should be considered:
-
Linker Length and Flexibility: The length of the PEG5 chain provides a specific spatial separation between the POI and E3 ligase. This distance is crucial for the formation of a stable and productive ternary complex required for ubiquitination. The flexibility of the PEG chain allows for the necessary conformational adjustments to achieve an optimal orientation of the two proteins.
-
Attachment Points: The choice of attachment points on the POI and E3 ligase ligands is critical. The linker should be attached at a position that does not significantly impair the binding affinity of the ligands for their respective proteins. Computational modeling can be a valuable tool to predict favorable attachment vectors.
-
Impact of the Sulfonic Acid Group: The sulfonic acid group is a strong acid and will be deprotonated at physiological pH. This imparts a negative charge to the linker, which can influence cell permeability and interactions with cellular components. This property might be exploited for specific targeting strategies or to modulate the overall physicochemical properties of the PROTAC.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC incorporating the this compound linker. Optimization will be required for specific POI and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of an amine-containing E3 ligase ligand to the carboxylic acid terminus of the this compound linker, followed by conjugation to a POI ligand.
Step 1: Activation of this compound
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a peptide coupling agent, such as HATU (1.1 eq) or HBTU (1.1 eq), and an organic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
Step 2: Coupling to Amine-functionalized E3 Ligase Ligand
-
Add the amine-containing E3 ligase ligand (e.g., pomalidomide-amine) (1.0 eq) to the activated linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the E3 ligase-linker conjugate by flash column chromatography or preparative HPLC.
Step 3: Coupling to POI Ligand
This step assumes the POI ligand has a suitable functional group for conjugation, for example, an amine for amide bond formation.
-
The purified E3 ligase-linker conjugate will have a free sulfonic acid and a functional group on the E3 ligase ligand that can be used for further conjugation. Alternatively, if the POI ligand has a carboxylic acid, the same activation and coupling procedure as in Steps 1 and 2 can be used to couple it to an amine on the E3 ligase-linker conjugate. The exact strategy will depend on the functional groups available on the POI and E3 ligase ligands.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of the PROTAC on cell viability, which is important for understanding its therapeutic window.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability. Plot the cell viability against the PROTAC concentration to calculate the IC50 value (concentration at which 50% of cell growth is inhibited).
Visualizations
PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC utilizing a this compound linker.
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Experimental Evaluation Workflow
Caption: A typical experimental workflow for the biological evaluation of a newly synthesized PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Attaching Carboxy-PEG5-sulfonic acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy-PEG5-sulfonic acid is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and surface modification applications. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of the conjugated molecule, often improving its pharmacokinetic properties and reducing immunogenicity.[1] The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules such as proteins, peptides, or antibodies, while the sulfonic acid group provides a stable, negatively charged moiety that can influence the overall physicochemical properties of the conjugate.
This document provides a detailed protocol for the conjugation of this compound to primary amines using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, it outlines methods for the purification and characterization of the resulting conjugate and provides an example of its application in the development of Antibody-Drug Conjugates (ADCs).
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the reactants and the pH of the reaction buffer. The following table summarizes typical optimization parameters for the EDC/NHS mediated coupling of a carboxyl-PEG linker to a primary amine on a model protein.
| Parameter | Range | Molar Ratio (Carboxy-PEG : EDC : NHS : Amine) | Description |
| pH for Activation | 4.5 - 6.0 | - | The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment. MES buffer is a common choice as it lacks primary amines and carboxyl groups that could interfere with the reaction.[1][2] |
| pH for Conjugation | 7.2 - 8.5 | - | The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH. Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are commonly used.[2][3] |
| Molar Excess of EDC | 2 - 10 fold | 1 : 2-10 : - : - | A molar excess of EDC over the carboxyl-containing molecule is typically used to drive the activation reaction.[2] |
| Molar Excess of NHS | 2 - 5 fold | 1 : - : 2-5 : - | A molar excess of NHS is used to efficiently convert the O-acylisourea intermediate to the more stable NHS ester.[2] |
| Molar Ratio of Amine-Molecule | 1 - 1.5 fold | 1 : - : - : 1-1.5 | An equimolar or slight excess of the amine-containing molecule is often used to ensure efficient labeling.[2] |
Experimental Protocols
Two-Step Protocol for Conjugating this compound to a Protein
This two-step protocol is generally preferred as it minimizes the risk of EDC-mediated polymerization of the amine-containing biomolecule, especially if it also contains carboxyl groups.
Materials:
-
This compound
-
Amine-containing protein or peptide
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for increased water solubility)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting columns
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
In a separate tube, dissolve EDC and NHS/Sulfo-NHS in Activation Buffer to a concentration that will yield the desired molar excess when added to the this compound solution.
-
Add the EDC and NHS/Sulfo-NHS solutions to the this compound solution. A typical molar ratio is 1:5:5 (Carboxy-PEG:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
Step 2: Conjugation to the Primary Amine of the Protein
-
Prepare the amine-containing protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it for the Conjugation Buffer using a desalting column.
-
Add the activated this compound solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
Purification of the PEGylated Protein:
The resulting PEGylated protein can be purified from excess reagents and unconjugated PEG-linker using a variety of chromatographic techniques:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller, unreacted PEG linkers and reagents.
-
Ion Exchange Chromatography (IEX): Can be used to separate proteins based on the extent of PEGylation, as the addition of the negatively charged sulfonic acid group will alter the protein's overall charge.[4]
-
Hydrophobic Interaction Chromatography (HIC): May be used as a polishing step to separate different PEGylated species.[4][5]
-
Reverse Phase Chromatography (RPC): Useful for the purification of PEGylated peptides and small proteins.
Characterization of the PEGylated Protein:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (LC-MS): To confirm the covalent attachment of the PEG linker and to determine the degree of PEGylation (the number of PEG molecules attached to each protein).[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for conjugating this compound to a primary amine.
Application Example: Antibody-Drug Conjugate (ADC) Mechanism of Action
In this example, an antibody targeting a tumor-specific antigen is conjugated to a cytotoxic drug (payload) via the this compound linker. The payload in this diagram is a microtubule inhibitor.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Functionalizing Metal Oxide Surfaces with Carboxy-PEG5-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of metal oxide nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and biocompatible materials. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. It enhances their stability in biological fluids, reduces non-specific protein adsorption, and prolongs circulation time in vivo.
This document provides detailed application notes and protocols for the surface functionalization of metal oxide nanoparticles using a bifunctional linker, Carboxy-PEG5-sulfonic acid . This linker possesses a carboxylic acid group for covalent attachment to the nanoparticle surface and a terminal sulfonic acid group that imparts a strong negative charge, further enhancing colloidal stability and influencing cellular interactions. These protocols are designed to be a comprehensive guide for researchers in the fields of nanotechnology, materials science, and pharmaceutical development.
Principle of Functionalization
The functionalization process involves a two-step approach. Initially, the metal oxide nanoparticle surface, which typically possesses hydroxyl groups, is activated to facilitate the covalent attachment of the this compound linker. The carboxylic acid end of the linker is then covalently coupled to the activated surface. The terminal sulfonic acid group remains exposed, creating a highly negatively charged and hydrophilic surface. The sulfonic acid group is a strong acid, ensuring a high degree of negative charge over a wide pH range.[1][2] This strong negative surface charge can influence the nanoparticle's interaction with the cell membrane, which is also negatively charged, potentially leading to controlled cellular uptake mechanisms.[3][4]
Materials and Equipment
Reagents:
-
Metal Oxide Nanoparticles (e.g., Iron Oxide, Titanium Dioxide, Zinc Oxide)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Deionized (DI) water
-
(3-Aminopropyl)triethoxysilane (APTES) for amine functionalization (optional, for silanization protocol)
-
Toluene (for silanization protocol)
Equipment:
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Ultrasonicator (bath or probe)
-
Centrifuge
-
pH meter
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Transmission Electron Microscope (TEM)
Experimental Protocols
Protocol 1: Direct Carboxylation via EDC/NHS Coupling
This protocol describes the direct coupling of the carboxylic acid group of this compound to the hydroxyl groups present on the surface of most metal oxide nanoparticles.
1. Nanoparticle Preparation and Surface Activation: a. Disperse the metal oxide nanoparticles in DI water to a concentration of 1 mg/mL. b. Sonicate the suspension for 15 minutes to ensure a homogenous dispersion. c. Adjust the pH of the nanoparticle suspension to 6.0 using dilute HCl or NaOH.
2. Activation of this compound: a. In a separate vial, dissolve this compound in MES buffer (0.1 M, pH 6.0) to a final concentration of 10 mg/mL. b. Add EDC (2 molar excess relative to this compound) and NHS (5 molar excess relative to this compound) to the solution. c. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.
3. Coupling Reaction: a. Add the activated this compound solution to the nanoparticle suspension. b. Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
4. Purification: a. Centrifuge the reaction mixture at 10,000 x g for 30 minutes to pellet the functionalized nanoparticles. b. Discard the supernatant and resuspend the nanoparticle pellet in DI water. c. Repeat the centrifugation and resuspension steps three times to remove unreacted reagents. d. Finally, resuspend the purified nanoparticles in a buffer of choice (e.g., PBS) for storage and further characterization.
Protocol 2: Functionalization via Surface Amination (Silanization)
This protocol is an alternative method that involves first introducing amine groups onto the metal oxide surface using APTES, followed by EDC/NHS coupling of the this compound.
1. Surface Amination with APTES: a. Disperse the metal oxide nanoparticles in Toluene to a concentration of 1 mg/mL. b. Add APTES (1% v/v) to the nanoparticle suspension. c. Reflux the mixture at 110°C for 4 hours with vigorous stirring. d. Allow the mixture to cool to room temperature. e. Centrifuge the nanoparticles and wash three times with ethanol and then three times with DI water to remove excess APTES and toluene. f. Resuspend the amine-functionalized nanoparticles in MES buffer (0.1 M, pH 6.0).
2. Activation of this compound: a. Follow steps 2a-2c from Protocol 1.
3. Coupling Reaction: a. Add the activated this compound solution to the amine-functionalized nanoparticle suspension. b. Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
4. Purification: a. Follow steps 4a-4d from Protocol 1.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the metal oxide nanoparticles.
| Parameter | Technique | Expected Outcome |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter after functionalization due to the PEG layer.[5] |
| Surface Charge | Zeta Potential Measurement | A significant shift to a more negative zeta potential value due to the presence of the terminal sulfonic acid groups.[6] |
| Chemical Composition | Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of characteristic peaks for C-O-C stretching from the PEG backbone and S=O stretching from the sulfonic acid group.[7] |
| Grafting Density | Thermogravimetric Analysis (TGA) | Weight loss corresponding to the degradation of the organic PEG linker, allowing for quantification of the amount of attached linker.[5] |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle core and potentially a halo-like structure corresponding to the PEG layer under specific staining conditions.[7] |
Table 1: Hypothetical Characterization Data for Iron Oxide Nanoparticles Functionalized with this compound
| Sample | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | FTIR Characteristic Peaks (cm⁻¹) | TGA Weight Loss (%) |
| Unfunctionalized Fe₃O₄ | 55 ± 5 | -15 ± 2 | Fe-O (~580) | < 2 |
| Fe₃O₄-PEG-SO₃H | 85 ± 7 | -45 ± 3 | Fe-O (~580), C-O-C (~1100), S=O (~1250) | 15 - 20 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for functionalization and characterization.
Proposed Mechanism of Cellular Interaction
Caption: Proposed interaction with a cell membrane.
Applications in Drug Development
The unique properties of metal oxide surfaces functionalized with this compound open up several promising applications in drug development:
-
Targeted Drug Delivery: The PEG linker provides a stealth effect, prolonging circulation time, while the terminal sulfonic acid group can be used to modulate interactions with specific cell types. The carboxyl group, if not all are used for surface attachment, can be further conjugated with targeting ligands (e.g., antibodies, peptides) for active targeting of diseased cells.
-
Controlled Release Systems: The functionalized nanoparticles can be loaded with therapeutic agents. The release of these agents can be triggered by changes in the local microenvironment, such as pH, which is often altered in tumor tissues.
-
Theranostics: By using a metal oxide core with imaging properties (e.g., iron oxide for MRI), these nanoparticles can serve as contrast agents for diagnostics while simultaneously delivering a therapeutic payload.
-
Biocompatible Coatings: The hydrophilic and highly charged surface can be applied as a coating on medical implants to reduce biofouling and improve biocompatibility.
Conclusion
The functionalization of metal oxide surfaces with this compound offers a robust method for creating stable, biocompatible, and highly charged nanoparticles. The detailed protocols and characterization guidelines provided in these application notes are intended to facilitate the adoption of this technology in various research and development settings. The unique combination of a PEG spacer with a terminal sulfonic acid group provides a versatile platform for the design of next-generation nanomedicines and advanced materials.
References
- 1. capitalresin.com [capitalresin.com]
- 2. Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Effect of nanoparticle surface charge at the plasma membrane and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physicsworld.com [physicsworld.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Metal Oxide Nanoparticles: Review of Synthesis, Characterization and Biological Effects | MDPI [mdpi.com]
Application Notes and Protocols for Creating Hydrophilic Surfaces with Carboxy-PEG5-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of surfaces to control their interaction with biological systems is a cornerstone of modern biomedical research and drug development. Carboxy-PEG5-sulfonic acid is a heterobifunctional linker that offers a robust solution for creating highly hydrophilic and negatively charged surfaces. This molecule incorporates a five-unit polyethylene (B3416737) glycol (PEG) chain, which is well-established for its ability to reduce non-specific protein adsorption and enhance biocompatibility.[1] The terminal carboxylic acid provides a reactive handle for covalent attachment to amine-functionalized surfaces, while the sulfonic acid group imparts a strong, stable negative charge and significantly increases hydrophilicity.[2]
These application notes provide detailed protocols for the covalent immobilization of this compound onto amine-functionalized substrates, methods for surface characterization, and expected quantitative data based on analogous surface modifications.
Core Principles
The primary application of this compound in surface modification relies on the covalent coupling of its terminal carboxylic acid group to primary amines on a substrate. This is most commonly achieved through a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process can be summarized as follows:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate.
-
Formation of a Stable Intermediate: The O-acylisourea intermediate can be unstable in aqueous solutions. NHS or Sulfo-NHS is added to react with this intermediate, forming a more stable amine-reactive NHS ester.
-
Coupling to the Amine-Functionalized Surface: The NHS ester readily reacts with primary amines on the substrate to form a stable amide bond, covalently linking the this compound to the surface.
This method provides a versatile and efficient way to introduce a hydrophilic and negatively charged layer onto a variety of amine-functionalized substrates, including nanoparticles, silicon wafers, and glass slides.
Data Presentation: Expected Surface Properties
The following table summarizes the expected quantitative data for surfaces before and after modification with this compound. These values are representative of surfaces modified with similar PEG and sulfonic acid-containing molecules and are intended to provide a benchmark for successful surface modification.
| Surface Characteristic | Untreated Amine-Functionalized Surface | This compound Modified Surface | Rationale for Change |
| Water Contact Angle (°) | 45 - 65 | < 20 | The highly hydrophilic nature of the PEG chain and the sulfonic acid group significantly increases the surface's affinity for water, leading to a lower contact angle.[3][4] |
| Surface Energy (mN/m) | 35 - 45 | > 60 | The introduction of polar functional groups (ether, carboxyl, and sulfonate) increases the polar component of the surface energy. |
| Protein Adsorption (ng/cm²) | > 200 (e.g., Fibrinogen) | < 20 | The flexible, hydrophilic PEG chains form a steric barrier that repels proteins, reducing non-specific adsorption.[5][6] |
| Zeta Potential (mV) at pH 7.4 | Slightly Positive or Neutral | -20 to -40 | The deprotonated sulfonic acid groups at physiological pH create a strong negative surface charge.[7] |
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound
-
Amine-functionalized substrate (e.g., aminosilanized glass slides, amine-coated nanoparticles)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (optional, for nanoparticles)
-
Deionized (DI) water
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) for initial solubilization of this compound if needed.
Equipment:
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Orbital shaker or rotator
-
Centrifuge (for nanoparticle applications)
-
Nitrogen gas line for drying
-
Contact angle goniometer
-
Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) for protein adsorption studies
-
Zeta potential analyzer
Protocol 1: Surface Modification of Planar Substrates (e.g., Glass Slides)
This protocol describes the modification of an amine-functionalized planar substrate.
Step 1: Preparation of Reagents
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.
-
Prepare the Activation Buffer (0.1 M MES, pH 6.0) and Coupling Buffer (1X PBS, pH 7.2).
-
Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL. If solubility is an issue, a small amount of DMSO can be used for initial dissolution before dilution in the buffer.
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 15 mg/mL) in Activation Buffer.
Step 2: Activation of this compound
-
In a reaction vial, add the this compound solution.
-
Add a 2-5 molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This activates the carboxyl group to form the NHS ester.
Step 3: Coupling to the Amine-Functionalized Surface
-
Immerse the amine-functionalized substrate into the activated this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation (e.g., on an orbital shaker).
Step 4: Washing and Drying
-
Remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with DI water, followed by PBS.
-
Dry the substrate under a stream of nitrogen gas.
-
Store the modified substrate in a desiccator until further use.
Protocol 2: Functionalization of Nanoparticles
This protocol details the modification of amine-functionalized nanoparticles.
Step 1: Preparation and Activation
-
Follow Step 1 and Step 2 from Protocol 1 to prepare the activated this compound solution.
Step 2: Coupling to Nanoparticles
-
Resuspend the amine-functionalized nanoparticles in the Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the linker to the nanoparticles should be optimized for the specific application.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
Step 3: Quenching and Washing
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes to block any unreacted NHS esters.
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in the Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least three times to remove unreacted reagents.
-
Finally, resuspend the purified nanoparticles in an appropriate storage buffer (e.g., PBS).
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Logical workflow for drug delivery application.
References
- 1. Synthesis and Polymerization of Methacryloyl-PEG-Sulfonic Acid as a Functional Macromer for Biocompatible Polymeric Surfaces -Macromolecular Research | Korea Science [koreascience.kr]
- 2. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two surface gradients of polyethylene glycol for a reduction in protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanocomposix.com [nanocomposix.com]
Application Notes and Protocols for the Characterization of Carboxy-PEG5-sulfonic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy-PEG5-sulfonic acid is a bifunctional linker increasingly utilized in bioconjugation to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The polyethylene (B3416737) glycol (PEG) chain improves solubility and circulation half-life, while the terminal carboxylic acid and sulfonic acid groups offer versatile conjugation chemistries.[1][2][3][4] The sulfonic acid group, in particular, contributes to high aqueous solubility.[1] Robust analytical characterization is critical to ensure the quality, consistency, and efficacy of the resulting conjugates. These application notes provide detailed protocols for the comprehensive analysis of this compound conjugates using a suite of orthogonal analytical techniques.
Structural Confirmation and Purity Assessment
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is essential for the unambiguous structural confirmation and purity assessment of this compound conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the conjugate, providing information on the covalent attachment and the integrity of the PEG linker. Both ¹H and ¹³C NMR should be employed.
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical chemical shifts for the PEG backbone protons appear around 3.6 ppm.[5]
-
Look for characteristic peaks corresponding to the conjugated molecule and any shifts indicative of successful conjugation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The PEG backbone carbons typically resonate around 70 ppm.[5]
-
Identify the carbonyl carbon of the carboxylic acid and the carbon atoms adjacent to the sulfonic acid group.
-
-
Data Analysis: Integrate the peaks to confirm the ratio of the PEG linker to the conjugated molecule. The presence of characteristic peaks from both the linker and the target molecule, along with any expected chemical shift changes upon conjugation, confirms the structure.[6]
Table 1: Expected ¹H NMR Chemical Shifts for a Hypothetical this compound Conjugate
| Functional Group | Expected Chemical Shift (ppm) | Notes |
| PEG Backbone (-CH₂CH₂O-) | ~3.6 | Broad singlet or multiplet |
| Carboxylic Acid (-COOH) | 10-12 | Broad singlet, may exchange with D₂O |
| Methylene adjacent to COOH | ~2.5 | Triplet |
| Methylene adjacent to SO₃H | ~2.9 | Triplet |
| Conjugated Molecule Protons | Variable | Dependent on the conjugated molecule |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the conjugate, confirming successful conjugation and allowing for the determination of the conjugation ratio. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are valuable techniques.[7]
-
Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% formic acid).
-
Chromatography:
-
Use a reverse-phase C18 column suitable for biomolecules.
-
Employ a gradient elution from a low to high organic phase (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate.[10] The observed molecular weight should correspond to the theoretical mass of the conjugate. The presence of multiple species may indicate different degrees of PEGylation.
Table 2: Mass Spectrometry Data Summary for a Hypothetical Conjugate
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| This compound | 378.1 | 378.1 | < 5 |
| Small Molecule Drug | 500.2 | 500.2 | < 5 |
| Conjugate (1:1) | 878.3 | 878.3 | < 5 |
Purity and Heterogeneity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the conjugate and characterizing any heterogeneity, such as the presence of free drug or unconjugated linker.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is effective for separating the conjugate from unreacted starting materials.
-
Instrumentation: An HPLC system equipped with a UV detector and preferably an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection of PEGylated species which lack a strong UV chromophore.[][12]
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection:
-
UV detection at a wavelength appropriate for the conjugated molecule.
-
ELSD or CAD for detection of all components.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the conjugate and quantify any impurities.
Table 3: RP-HPLC Purity Analysis of a Conjugate Batch
| Peak ID | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 5.2 | 2.1 | Free this compound |
| 2 | 15.8 | 96.5 | Conjugate |
| 3 | 22.1 | 1.4 | Unconjugated Drug |
Elemental Composition
Elemental analysis provides the percentage of key elements (C, H, N, S) in the conjugate, which can be compared to the theoretical values to support the structural assignment. This is particularly useful for confirming the presence of the sulfur-containing sulfonic acid group.[13][14]
Experimental Protocol: CHNS Elemental Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, purified conjugate into a tin capsule.
-
Instrumentation: Use a CHNS elemental analyzer. The instrument performs combustion analysis to convert the sample into gaseous oxides (CO₂, H₂O, NOₓ, SO₂), which are then separated and quantified.[14]
-
Data Analysis: Compare the experimentally determined weight percentages of C, H, N, and S with the calculated theoretical values for the proposed conjugate structure.[15]
Table 4: Elemental Analysis Data for a Hypothetical Conjugate
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon (C) | 54.65 | 54.58 | -0.07 |
| Hydrogen (H) | 6.88 | 6.95 | +0.07 |
| Nitrogen (N) | 3.19 | 3.15 | -0.04 |
| Sulfur (S) | 3.65 | 3.61 | -0.04 |
Visualizations
Caption: Overall workflow for the synthesis and characterization of conjugates.
Caption: Logical steps for developing an HPLC analytical method.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Carboxy-PEG4-sulfonic acid, 1817735-25-3 | BroadPharm [broadpharm.com]
- 3. Carboxy-PEG2-sulfonic acid, 1817735-45-7 | BroadPharm [broadpharm.com]
- 4. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. enovatia.com [enovatia.com]
- 12. agilent.com [agilent.com]
- 13. azom.com [azom.com]
- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low yield in Carboxy-PEG5-sulfonic acid conjugation
Welcome to the technical support center for Carboxy-PEG5-sulfonic acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for troubleshooting low yield and other common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine-containing molecule?
The optimal pH for the reaction is between 7.2 and 8.5.[1][2] This pH range offers a good balance between the reactivity of the primary amine and the stability of the N-hydroxysuccinimide (NHS) ester. While a higher pH increases the nucleophilicity of the amine, it also significantly accelerates the hydrolysis of the NHS ester, which is a competing and undesirable reaction.[1][2]
Q2: Which buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), MES, HEPES, and borate (B1201080) buffers.[1][2][3] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower yields of the desired conjugate.[2][3][4]
Q3: My this compound is not dissolving well in my aqueous buffer. What should I do?
While the sulfonic acid and PEG components of this compound enhance water solubility, issues can still arise depending on the concentration and buffer composition.[5][6] If you encounter solubility problems, you can first dissolve the reagent in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.[1][4]
Q4: How can I stop the conjugation reaction?
To stop the reaction, you can add a quenching reagent that contains a primary amine. Common quenching agents include Tris, glycine, or hydroxylamine.[3][7] These molecules will react with any remaining unreacted NHS esters, preventing further conjugation.
Q5: I am observing precipitation in my reaction mixture. What could be the cause?
Precipitation during the reaction can be due to several factors, including:
-
Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause proteins to aggregate and precipitate.[3]
-
High EDC Concentration: In some cases, very high concentrations of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can lead to precipitation.[3]
-
Hydrophobicity: If both the linker and the molecule to be conjugated are hydrophobic, it can lead to aggregation and precipitation, especially at higher drug-to-antibody ratios.[5]
Troubleshooting Guide for Low Conjugation Yield
Low or no conjugation yield is one of the most common issues encountered. The following sections provide potential causes and systematic troubleshooting steps.
Problem: Low or No Conjugation Yield
Possible Cause 1: Inactive Reagents
EDC and NHS esters are sensitive to moisture and can lose activity over time if not stored properly.[3]
Troubleshooting Steps:
-
Purchase fresh EDC and NHS.
-
Store reagents in a desiccator at -20°C.[3]
-
Always allow the reagent vials to warm to room temperature before opening to prevent condensation.[3]
-
Prepare EDC and NHS solutions immediately before use.[3]
Possible Cause 2: Competing Hydrolysis of the NHS Ester
The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation.[1][] The rate of hydrolysis is highly dependent on the pH and temperature of the reaction.
Troubleshooting Steps:
-
Optimize pH: Ensure the reaction pH is within the optimal range of 7.2-8.5.[1][9]
-
Control Temperature: Perform the reaction at room temperature for 1-2 hours or at 4°C overnight.[1][10] Lower temperatures can help to minimize hydrolysis.
-
Work Quickly: Perform the reaction as quickly as possible after the activation of the carboxyl group with EDC/NHS.[3]
The following table summarizes the effect of pH on the half-life of an NHS ester.
| pH | Temperature | Half-life of NHS-ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 8.0 | Room Temp. | ~3.5 hours |
| 8.5 | Room Temp. | ~3 hours |
| 9.0 | Room Temp. | ~2 hours |
Data is compiled from multiple sources for general guidance.[1][11]
Possible Cause 3: Suboptimal Reaction Conditions
Incorrect buffer composition, reagent concentrations, or reaction times can all lead to poor yields.
Troubleshooting Steps:
-
Buffer Verification: Confirm that your reaction buffer does not contain primary amines.[2][4]
-
Molar Ratio: Optimize the molar ratio of this compound to your amine-containing molecule. A 10- to 20-fold molar excess of the PEG linker is a common starting point.[10]
-
Reaction Time: Adjust the incubation time. While longer reaction times can increase conjugation, they also increase the risk of hydrolysis.[4]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is ideal for preventing self-polymerization of proteins that also contain carboxyl groups.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
This compound
-
Amine-containing protein
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5[3]
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)[3]
Procedure:
-
Prepare the PEG Linker: Dissolve this compound in Activation Buffer.
-
Activation: Add EDC and Sulfo-NHS to the PEG linker solution. A common starting molar ratio is a 2 to 5-fold excess of EDC/NHS over the carboxyl groups of the PEG linker. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions with the protein.
-
Conjugation: Add the activated and purified PEG linker to the protein solution in Coupling Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to block any unreacted NHS-ester sites.[3]
-
Purification: Purify the conjugate to remove unreacted linker and protein using a suitable method such as size-exclusion chromatography (SEC).
Visualizations
Workflow for Troubleshooting Low Conjugation Yield
Caption: A logical workflow for diagnosing and resolving low conjugation yield.
Reaction Scheme: Amine Coupling vs. Hydrolysis
Caption: The competition between amine coupling and hydrolysis of the NHS ester.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. Carboxy-PEG2-sulfonic acid, 1817735-45-7 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
preventing aggregation during nanoparticle functionalization with Carboxy-PEG5-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of nanoparticles with Carboxy-PEG5-sulfonic acid. Our goal is to help you prevent nanoparticle aggregation and ensure successful conjugation for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for nanoparticle functionalization?
This compound is a heterobifunctional linker molecule. It contains a carboxylic acid group (-COOH) on one end, a sulfonic acid group (-SO3H) on the other, and a 5-unit polyethylene (B3416737) glycol (PEG) chain in between.[1]
-
The carboxylic acid group is commonly used for covalent attachment to amine-functionalized nanoparticles or for activation using carbodiimide (B86325) chemistry (EDC/NHS) to react with primary amines on the nanoparticle surface.[2]
-
The PEG chain provides a hydrophilic spacer that imparts "stealth" properties to the nanoparticles, reducing non-specific protein binding and aggregation, which can prolong circulation time in biological systems.[3][4]
-
The sulfonic acid group is a strong acid, meaning it is deprotonated over a wide pH range, providing a consistent negative charge. This strong negative charge enhances colloidal stability through electrostatic repulsion, further preventing aggregation, especially in varying pH environments.
Q2: What are the primary causes of nanoparticle aggregation during functionalization with this compound?
Aggregation during the functionalization process is a common challenge and can be attributed to several factors:
-
Loss of Electrostatic Stabilization: During the EDC/NHS coupling reaction to activate the carboxyl group, the negative charge of the carboxylate is temporarily neutralized. This can lead to a reduction in the nanoparticle's surface charge and subsequent aggregation, especially if the pristine nanoparticles are stabilized primarily by electrostatic repulsion.
-
Inappropriate pH: The pH of the reaction buffer is critical. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (around 4.5-6.0). However, the reaction of the activated NHS-ester with primary amines is more efficient at a slightly basic pH (7-8).[5] An incorrect pH can lead to either inefficient conjugation, leaving exposed nanoparticle surfaces prone to aggregation, or destabilization of the nanoparticles themselves.
-
High Salt Concentration: High concentrations of salts in the buffer can screen the surface charges on the nanoparticles, reducing the electrostatic repulsion between them and leading to aggregation.[6]
-
Incomplete Functionalization: Insufficient surface coverage by the this compound molecules can leave hydrophobic patches on the nanoparticle surface, which can interact and cause aggregation.
-
Poor Quality of Reagents: The use of old or improperly stored EDC and NHS can lead to hydrolysis and reduced coupling efficiency, resulting in incomplete functionalization.
Q3: How does the sulfonic acid group contribute to preventing aggregation?
The sulfonic acid group is a strong acid, meaning it remains negatively charged (deprotonated) over a broad pH range. This provides a robust electrostatic repulsion between nanoparticles, enhancing their colloidal stability even in conditions where the charge of other functional groups might be affected by pH changes. This makes nanoparticles functionalized with this compound potentially more stable across various biological and experimental conditions compared to those functionalized with only carboxylated PEGs.
Q4: What are the expected changes in nanoparticle size (hydrodynamic diameter) and zeta potential after successful functionalization?
Successful functionalization with this compound will lead to predictable changes in the physicochemical properties of your nanoparticles.
-
Hydrodynamic Diameter: You should observe an increase in the hydrodynamic diameter of the nanoparticles as measured by Dynamic Light Scattering (DLS). This increase is due to the addition of the PEG-linker layer on the nanoparticle surface. The magnitude of the increase will depend on the initial size of the nanoparticles and the conformation of the PEG chains on the surface.
-
Zeta Potential: The zeta potential of the nanoparticles will likely become more negative after functionalization. This is due to the presence of the negatively charged sulfonic acid and carboxyl groups on the nanoparticle surface. A significant negative shift in the zeta potential is a good indicator of successful surface coating and enhanced electrostatic stability. A zeta potential more negative than -30 mV generally indicates good colloidal stability.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the functionalization of your nanoparticles with this compound.
Issue 1: Immediate Aggregation Upon Addition of EDC/NHS
Possible Causes:
-
Loss of Surface Charge: The activation of surface carboxyl groups on either the nanoparticle or the linker neutralizes their negative charge, leading to a rapid decrease in electrostatic repulsion and subsequent aggregation.
-
Incorrect pH: The pH of your reaction buffer may not be optimal for both nanoparticle stability and the activation reaction.
Solutions:
-
Two-Step Conjugation: If you are conjugating to amine-functionalized nanoparticles, it is highly recommended to perform a two-step conjugation. First, activate the this compound in a separate reaction vessel with EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 5.5-6.0). Then, add the activated linker to your nanoparticle dispersion at a slightly higher pH (e.g., PBS, pH 7.4) for the coupling reaction. This minimizes the exposure of the nanoparticles to the potentially destabilizing conditions of the activation step.[8]
-
Optimize pH: Ensure the pH of the nanoparticle suspension is at a point where they exhibit high stability (typically where the zeta potential is highly negative) before initiating any reaction. For the activation step, use a buffer that maintains the optimal pH for EDC/NHS chemistry while still providing some stability to your nanoparticles.
-
Use of Stabilizers: Consider adding a non-amine-containing, water-soluble polymer like a neutral PEG during the activation step to provide temporary steric stabilization.
Issue 2: Aggregation Observed After the Full Conjugation Reaction
Possible Causes:
-
Incomplete PEGylation: Insufficient surface coverage with the this compound linker.
-
High Salt Concentration in Buffers: Washing or storage buffers with high ionic strength can induce aggregation.
-
Cross-linking: If both your nanoparticles and the molecule to be conjugated have accessible amine and carboxyl groups, EDC can cause unwanted cross-linking and aggregation.
Solutions:
-
Optimize Reactant Ratios: Increase the molar ratio of the this compound linker to the nanoparticles to ensure complete surface coverage. A titration experiment can help determine the optimal ratio.
-
Purification Method: Use purification methods that do not involve high salt concentrations. Techniques like dialysis or size exclusion chromatography (SEC) are often preferable to salt-induced precipitation.
-
Buffer Exchange: After conjugation and purification, ensure the nanoparticles are stored in a low ionic strength buffer at a pH that maximizes their stability.
Issue 3: Inconsistent Functionalization Results
Possible Causes:
-
Reagent Degradation: EDC and NHS are moisture-sensitive and can degrade over time.
-
Inaccurate Reagent Concentration: PEG reagents can be hygroscopic and difficult to weigh accurately.
Solutions:
-
Use Fresh Reagents: Always use fresh or properly stored EDC and NHS. Prepare solutions immediately before use.
-
Prepare Stock Solutions: For the PEG linker, prepare a stock solution in an appropriate solvent and determine its concentration accurately before use. Store stock solutions under inert gas at a low temperature.
Quantitative Data Summary
Successful functionalization should result in measurable changes in nanoparticle size and surface charge. The following table provides expected trends based on typical experimental outcomes. Actual values will vary depending on the nanoparticle type, size, and concentration, as well as the specific reaction conditions.
| Parameter | Before Functionalization (Bare Nanoparticles) | After Functionalization with this compound | Rationale for Change |
| Hydrodynamic Diameter (Z-average) | Varies (e.g., 50 nm) | Increase of 10-30 nm (e.g., 60-80 nm) | Addition of the PEG layer to the nanoparticle surface.[7] |
| Polydispersity Index (PDI) | < 0.2 (for monodisperse sample) | Should remain < 0.3 | A significant increase indicates aggregation. |
| Zeta Potential | Varies (e.g., -15 mV for citrate-coated AuNPs) | Becomes more negative (e.g., -30 to -50 mV) | Introduction of negatively charged sulfonic acid and carboxyl groups.[9] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol is designed for nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 5.5
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: 1X PBS with 0.05% Tween 20
-
Storage Buffer: 1X PBS or other suitable low-ionic-strength buffer
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer to the desired concentration. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS to the linker solution. c. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation to Nanoparticles: a. Resuspend the amine-functionalized nanoparticles in the Coupling Buffer. b. Add the activated this compound solution to the nanoparticle suspension. The molar ratio of linker to nanoparticles should be optimized for your specific system. c. Incubate for 2 hours at room temperature with gentle end-over-end rotation.
-
Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. b. Incubate for 15 minutes at room temperature.
-
Washing and Purification: a. Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The speed and duration will depend on the size and density of your nanoparticles. b. Remove the supernatant and resuspend the pellet in Washing Buffer. c. Repeat the washing step two more times.
-
Final Resuspension and Storage: a. Resuspend the final nanoparticle pellet in the desired Storage Buffer. b. Characterize the functionalized nanoparticles using DLS and zeta potential measurements.
Visualizations
Below are diagrams illustrating key workflows and relationships in the nanoparticle functionalization process.
Caption: A typical experimental workflow for the two-step conjugation of this compound to amine-functionalized nanoparticles.
References
- 1. Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. nanocomposix.com [nanocomposix.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PEG Linker Stability in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Polyethylene Glycol (PEG) linkers in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Signal from my PEGylated Molecule in an Activity Assay
Q: I have PEGylated my protein/antibody, but I'm seeing a significant loss of activity or no signal in my functional assay. What could be the cause?
A: A loss of signal can stem from several factors related to PEG linker instability or the PEGylation process itself. Here are the common culprits and how to troubleshoot them:
-
Potential Cause 1: Hydrolysis of the Linker. Many common PEG linkers, especially those with ester functionalities like NHS esters, are susceptible to hydrolysis. This is highly dependent on the pH of your buffers.[1] If the linker cleaves prematurely, your payload (e.g., a fluorophore, biotin, or drug) will detach from the protein, leading to a loss of signal in your assay.
-
Troubleshooting:
-
Check Buffer pH: Ensure your storage and assay buffers have a pH that maintains the stability of your specific linker. For many ester-based linkers, a pH below 7.0 is preferable for storage.
-
Review Linker Chemistry: For applications requiring high stability in physiological buffers (pH 7.4), consider using more stable linker chemistries, such as those forming amide or thioether bonds.
-
-
-
Potential Cause 2: Steric Hindrance. The PEG chain itself, especially with higher molecular weight PEGs, can physically block the active site of your protein or the binding site of your antibody.[2]
-
Troubleshooting:
-
Vary PEG Size: Experiment with different PEG chain lengths. Shorter PEG linkers (e.g., PEG4, PEG8) may provide sufficient hydrophilicity without causing significant steric hindrance.[3]
-
Site-Specific Conjugation: If possible, use site-specific conjugation methods to attach the PEG linker to a region of the protein that is distant from the active or binding site.
-
-
-
Potential Cause 3: Oxidation of the Linker or Protein. The polyether backbone of PEG is generally stable against oxidation, but certain linker chemistries or amino acid residues on the protein (like methionine and cysteine) can be susceptible to oxidation, which can lead to loss of function.[4] Thioether linkages, for example, can be prone to oxidation.
-
Troubleshooting:
-
Use Degassed Buffers: Prepare buffers with deoxygenated water and consider adding a small amount of an antioxidant like EDTA if compatible with your assay.
-
Alternative Linker Chemistry: For applications sensitive to oxidation, consider highly stable linkages like those formed through "click chemistry".[5]
-
-
-
Potential Cause 4: Unexpected Enzymatic Cleavage. If your biological assay contains complex biological matrices (e.g., cell lysates, serum), endogenous enzymes like proteases or esterases could be cleaving your linker.[6]
-
Troubleshooting:
-
Include Protease Inhibitors: Add a protease inhibitor cocktail to your assay buffer.
-
Control Experiments: Run control experiments with the PEGylated molecule in a simple buffer versus the complex biological matrix to see if the signal loss is matrix-dependent.
-
Enzyme-Resistant Linkers: Choose linker chemistries that are known to be resistant to common enzymes.
-
-
Below is a decision tree to guide you through troubleshooting a loss of signal.
Troubleshooting workflow for loss of signal in biological assays.
Issue 2: Aggregation of my PEGylated Antibody-Drug Conjugate (ADC)
Q: I'm observing precipitation or seeing high molecular weight species on my size exclusion chromatography (SEC) after PEGylating my antibody-drug conjugate (ADC). How can I prevent this?
A: ADC aggregation is a common challenge, often driven by the hydrophobicity of the cytotoxic payload. While PEG linkers are designed to counteract this, aggregation can still occur.[3]
-
Potential Cause 1: Insufficient Hydrophilicity. The chosen PEG linker may not be long enough or hydrophilic enough to mask the hydrophobicity of the payload, especially at high drug-to-antibody ratios (DAR).
-
Troubleshooting:
-
Increase PEG Length: Use a longer PEG chain (e.g., PEG8, PEG12, or longer).[7]
-
Branched PEGs: Consider using branched PEG linkers, which can provide a greater hydrophilic shield around the payload.[2]
-
Optimize DAR: A lower DAR may result in a more stable ADC. Aim for the lowest DAR that still provides the desired efficacy.
-
-
-
Potential Cause 2: Unfavorable Buffer Conditions. The pH and ionic strength of the buffer used during conjugation and for storage can significantly impact protein solubility.
-
Troubleshooting:
-
pH Optimization: Avoid pH values near the isoelectric point (pI) of the antibody, as this is where it is least soluble.
-
Buffer Screening: Screen different buffer systems (e.g., histidine, citrate, Tris) and ionic strengths to find conditions that maximize the solubility of your ADC.
-
-
-
Potential Cause 3: Intermolecular Cross-linking. If you are using a homobifunctional PEG linker (with the same reactive group on both ends), you risk cross-linking multiple antibody molecules together, leading to aggregation.
-
Troubleshooting:
-
Use Heterobifunctional Linkers: Ensure you are using a heterobifunctional linker with two different reactive groups to control the conjugation chemistry.
-
Control Stoichiometry: Carefully control the molar ratio of the linker to the antibody to minimize the chances of cross-linking.
-
-
The following diagram illustrates how PEG linkers can mitigate aggregation.
Mechanism of PEG linkers in reducing ADC aggregation.
Quantitative Data on PEG Linker Stability
The stability of a PEG linker is highly dependent on its chemical structure and the conditions to which it is exposed. The following tables provide quantitative data to aid in linker selection.
Table 1: Hydrolytic Stability of Common PEG-NHS Ester Linkers
NHS esters are widely used for their reactivity towards primary amines but are prone to hydrolysis. The rate of hydrolysis is highly pH-dependent.
| PEG NHS Ester Structure | Ester Type | Half-life at pH 8.0, 25°C (minutes) |
| PEG-CH2CH2CH2CH2-CO2-NHS | Succinimidyl Valerate (SVA) | 33.6 |
| PEG-O-CH2CH2CH2-CO2-NHS | Succinimidyl Butanoate (SBA) | 23.3 |
| PEG-O-CO2-NHS | Succinimidyl Carbonate (SC) | 20.4 |
| PEG-O2C-CH2CH2CH2-CO2-NHS | Succinimidyl Glutarate (SG) | 17.6 |
| PEG-O-CH2CH2-CO2-NHS | Succinimidyl Propionate (SPA) | 16.5 |
| PEG-O2C-CH2CH2-CO2-NHS | Succinimidyl Succinate (SS) | 9.8 |
| PEG-NHCO-CH2CH2-CO2-NHS | Succinimidyl Succinamide (SSA) | 3.2 |
| PEG-O-CH2-CO2-NHS | Succinimidyl Carboxymethylated (SCM) | 0.75 |
Data adapted from Laysan Bio, Inc. Note: The half-life typically triples when the pH is lowered by one unit. Aminolysis rates (reaction with amines) parallel hydrolysis rates.[5]
Table 2: Comparative Stability of Thiol-Reactive Linkers in Human Plasma
Maleimide-based linkers are common for cysteine conjugation but can exhibit instability in vivo due to retro-Michael addition and exchange with thiols like albumin.
| Linker Type | Resulting Bond | Relative Stability in Human Plasma | Key Observation |
| Conventional Maleimide (B117702) | Thioether | Moderate | Can undergo retro-Michael addition, leading to payload exchange with serum proteins like albumin.[8][9] |
| N-Aryl Maleimide | Thioether (ring-opened) | High | The succinimide (B58015) ring hydrolyzes to a more stable ring-opened structure, preventing the retro-Michael reaction.[5] |
| Phenyloxadiazole Sulfone | Thioether | High | Forms a stable, irreversible thioether bond with improved stability in human plasma compared to maleimide conjugates.[10] |
| Thiol-yne (Click Chemistry) | Thioether | Very High | Forms a highly stable and irreversible thioether linkage.[5] |
Table 3: Impact of PEGylation on In Vivo Half-Life
PEGylation is a well-established method to extend the circulation half-life of biologics. The length of the PEG chain is a critical factor.[11]
| Molecule | PEG Linker | Serum Half-life | Fold Increase vs. No PEG |
| Equine F(ab')2 | None | 38.32 h | - |
| Equine Fab | Fab-PEG | 26.73 h | - |
| Equine F(ab')2 | Fab-PEG-Fab | 71.41 h | ~1.86x |
| Affibody-Drug Conjugate | None | 19.6 minutes | - |
| Affibody-Drug Conjugate | 4 kDa | ~49 minutes | 2.5x |
| Affibody-Drug Conjugate | 10 kDa | ~219.5 minutes | 11.2x |
Data is illustrative and compiled from multiple sources.[7][11] Actual half-life will depend on the specific molecule and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to assess PEG linker stability are provided below.
Protocol 1: Analysis of PEGylated Protein Stability by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of a PEGylated protein based on hydrodynamic radius.
Materials:
-
PEGylated protein sample
-
Native (unconjugated) protein control
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your protein (e.g., TSKgel G3000SWXL)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Sample vials
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Preparation:
-
Prepare your PEGylated protein and control samples at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulates.[12]
-
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Chromatographic Separation: Run the separation for a sufficient time to allow all species to elute (typically 20-30 minutes).
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight fragments.
-
Calculate the percentage of each species relative to the total peak area.
-
For a stability study, analyze samples at various time points under specific stress conditions (e.g., elevated temperature) and plot the percentage of monomer loss or aggregate formation over time.
-
The following diagram outlines the general workflow for this stability assessment.
Experimental workflow for ADC stability assessment by SEC-HPLC.
Protocol 2: Assessing Linker Cleavage by Reversed-Phase HPLC (RP-HPLC)
Objective: To separate and quantify the intact PEGylated molecule from its cleaved components (e.g., free drug, unconjugated protein) based on hydrophobicity.
Materials:
-
PEGylated molecule (e.g., ADC) sample
-
RP-HPLC system with a UV or UV-Vis detector
-
RP column (e.g., C4 or C18) suitable for protein separations
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Quenching solution (e.g., 10% TFA) for time-course experiments
Procedure:
-
System Preparation: Equilibrate the RP column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved. A column temperature of 45-80°C is often used to improve peak shape for large molecules.[13]
-
Sample Preparation:
-
Dilute the sample in Mobile Phase A.
-
For stability studies, incubate the sample under desired conditions (e.g., in serum, specific pH buffer). At each time point, take an aliquot and stop the reaction by adding it to a quenching solution if necessary.
-
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Apply a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 20 minutes) to elute the components. More hydrophobic species (like the free drug and more highly conjugated species) will elute later.
-
Data Acquisition: Monitor the eluent at a wavelength appropriate for your protein (e.g., 280 nm) and your payload if it has a distinct absorbance.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the intact PEGylated molecule and any degradation products.
-
By comparing the peak areas over time, you can calculate the rate of linker cleavage or drug shedding.
-
Protocol 3: In Vitro Enzymatic Cleavage Assay
Objective: To determine the rate of cleavage of an enzyme-sensitive PEG linker by a specific enzyme (e.g., Cathepsin B).
Materials:
-
Purified enzyme (e.g., human Cathepsin B)
-
PEGylated molecule with an enzyme-cleavable linker
-
Assay Buffer (specific to the enzyme, e.g., for Cathepsin B: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching/Analysis materials (e.g., quenching solution and HPLC system, or a fluorometer if using a fluorogenic substrate)
Procedure:
-
Enzyme Activation (if required): Some enzymes, like Cathepsin B, require activation. Pre-incubate the enzyme in the assay buffer with an activating agent (e.g., DTT) for a specified time (e.g., 15 minutes at 37°C).
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, add the assay buffer and the PEGylated substrate to the desired final concentration. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the activated enzyme to the substrate mixture.
-
Time-Point Sampling: At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., a strong acid like TFA) or by heat inactivation.
-
Analysis:
-
HPLC: Analyze the quenched samples by RP-HPLC (as in Protocol 2) to separate and quantify the intact substrate and the cleaved products.
-
Fluorometry: If using a fluorogenic substrate, monitor the increase in fluorescence over time in a plate reader.
-
-
Data Analysis: Plot the percentage of cleaved substrate or product formation against time. The initial rate of the reaction can be determined from the linear portion of the curve.
The following diagram shows a typical signaling pathway for ADC internalization and enzymatic cleavage in a cancer cell.
ADC internalization and payload release pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PEGylation Prolongs the Half-Life of Equine Anti-SARS-CoV-2 Specific F(ab’)2 | MDPI [mdpi.com]
- 12. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing PEG Linker Immunogenicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the immunogenicity of polyethylene (B3416737) glycol (PEG) linkers in vivo.
Frequently Asked Questions (FAQs)
Q1: What is PEG immunogenicity and why is it a concern?
A1: PEGylation is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. However, PEG itself can be recognized by the immune system, leading to the production of anti-PEG antibodies. This immune response, known as PEG immunogenicity, is a concern because it can lead to accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy, and in some cases, cause hypersensitivity reactions.[1][2][3] Pre-existing anti-PEG antibodies have also been detected in a significant portion of the human population, which can impact the therapeutic outcome from the first dose.[4][5]
Q2: What are the main consequences of an anti-PEG antibody response?
A2: The primary consequences of an anti-PEG antibody response are:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly IgM, can bind to PEGylated molecules, leading to their rapid removal from circulation by the mononuclear phagocyte system.[3][6][7] This significantly reduces the drug's half-life and therapeutic efficacy.
-
Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and PEGylated drugs can activate the complement system, leading to the release of anaphylatoxins and triggering hypersensitivity reactions.[1][2][8] Symptoms can range from mild skin reactions to severe anaphylaxis.
-
Reduced Efficacy: By promoting rapid clearance and potentially neutralizing the therapeutic agent, anti-PEG antibodies can lead to a partial or complete loss of the drug's intended effect.[4]
Q3: What factors influence the immunogenicity of PEG linkers?
A3: Several factors can influence the immunogenicity of PEG linkers, including:
-
Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) are generally more immunogenic than lower molecular weight PEGs.[9][10][11]
-
Architecture (Linear vs. Branched): While some studies suggest branched PEGs may offer better shielding of epitopes, the impact on immunogenicity compared to linear PEGs can be complex and dependent on the specific protein conjugate.[10][12][13]
-
PEG Density on the Molecule: A higher degree of PEGylation can sometimes mask immunogenic epitopes on the protein, but the PEG itself can become the dominant antigen.[4]
-
The Nature of the Conjugated Molecule: The immunogenicity of the drug or carrier molecule itself can influence the overall immune response to the PEGylated conjugate.[10][13]
Troubleshooting Guides
Issue 1: Accelerated Blood Clearance (ABC) of a PEGylated Therapeutic
Symptoms:
-
Rapid and unexpected clearance of the PEGylated drug from circulation upon repeated administration.
-
Lower than expected plasma concentrations of the drug in pharmacokinetic studies.
-
Loss of therapeutic efficacy in vivo.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Induction of anti-PEG antibodies | 1. Detect and quantify anti-PEG antibodies: Use an ELISA to measure the levels of anti-PEG IgM and IgG in the plasma or serum of your experimental animals.[14] 2. Characterize the antibody response: Determine the isotype and titer of the anti-PEG antibodies to understand the nature of the immune response. 3. Modify the PEG linker: Consider using a lower molecular weight PEG or a different PEG architecture (e.g., branched vs. linear) in your next iteration of the drug conjugate.[10][13] |
| Pre-existing anti-PEG antibodies | 1. Screen for pre-existing antibodies: Before starting in vivo studies, screen your animal cohort for the presence of anti-PEG antibodies.[4] 2. Exclude positive animals: To obtain clear pharmacokinetic data, consider excluding animals with high titers of pre-existing anti-PEG antibodies. |
| Complement activation | 1. Measure complement activation markers: Assess for complement activation by measuring levels of C3a, C5a, or the sC5b-9 complex in plasma samples after drug administration.[1][2][15] 2. Mitigate complement activation: Explore strategies to reduce complement activation, such as co-administration of complement inhibitors in your experimental model. |
Issue 2: Hypersensitivity Reactions Observed In Vivo
Symptoms:
-
Signs of anaphylaxis (e.g., changes in breathing, blood pressure) in experimental animals following administration of the PEGylated drug.
-
Visible signs of an allergic reaction (e.g., skin flushing, edema).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Anti-PEG antibody-mediated complement activation | 1. Confirm anti-PEG antibody presence: As with ABC, the first step is to confirm the presence of anti-PEG antibodies. 2. Assess complement activation: Measure complement activation markers to confirm this pathway is involved.[1][2][15] 3. Desensitization protocols: In a clinical context, gradual dose escalation or pre-treatment with antihistamines or corticosteroids might be considered. For preclinical studies, focus on reformulating the PEGylated drug to be less immunogenic. |
| Direct activation of mast cells and basophils | 1. In vitro mast cell activation assay: Co-culture mast cells with the PEGylated drug and measure the release of histamine (B1213489) or other inflammatory mediators. 2. Modify the drug formulation: Altering the physicochemical properties of the nanoparticle or conjugate might reduce direct cell activation. |
Quantitative Data
Table 1: Influence of PEG Molecular Weight on the Induction of Anti-PEG Antibodies
| PEG Molecular Weight (kDa) | Relative Anti-PEG IgM Titer (Arbitrary Units) | Relative Anti-PEG IgG Titer (Arbitrary Units) | Reference |
| 5 | 1.0 | 1.0 | [10][13] |
| 20 | 3.5 | 2.8 | [10][13] |
| 40 | 5.2 | 4.1 | [9] |
Note: Data are synthesized from multiple sources and presented as relative values for comparison. Actual titers will vary depending on the specific PEGylated molecule, animal model, and assay used.
Table 2: Incidence of Accelerated Blood Clearance (ABC) for Different PEGylated Formulations
| PEGylated Formulation | Incidence of ABC in Pre-sensitized Animals | Key Factors | Reference |
| PEGylated Liposomes | High | High density of PEG on the surface, recognized by anti-PEG IgM. | [6][7] |
| PEGylated Micelles | Moderate to High | Dependent on micelle stability and PEG chain length. | [7] |
| PEGylated Proteins | Variable | Depends on the protein's immunogenicity and the degree of PEGylation. | [4] |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This protocol provides a general framework for a sandwich ELISA to detect anti-PEG antibodies in serum or plasma.
Materials:
-
High-binding 96-well ELISA plates
-
PEG-biotin (for capture)
-
Streptavidin-coated plates (alternative to direct coating)
-
Bovine Serum Albumin (BSA) for blocking
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Dilution buffer (e.g., PBS with 1% BSA)
-
Serum or plasma samples from experimental animals
-
Anti-species IgG and IgM secondary antibodies conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Coat the wells of a 96-well plate with a PEG-biotin conjugate followed by streptavidin, or directly with a PEG-protein conjugate (e.g., PEG-BSA) overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer to remove unbound coating antigen.
-
-
Blocking:
-
Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Sample Incubation:
-
Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add HRP-conjugated anti-species IgG or IgM secondary antibody and incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Development:
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add stop solution to each well.
-
-
Reading:
-
Read the absorbance at 450 nm using a plate reader.
-
Protocol 2: In Vivo Pharmacokinetic Study of a PEGylated Liposome
This protocol outlines a basic procedure for assessing the pharmacokinetics of a PEGylated liposomal drug in a rodent model.
Materials:
-
PEGylated liposomal drug formulation
-
Experimental animals (e.g., rats or mice)
-
Anesthesia
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical method for drug quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Administer the PEGylated liposomal drug to the animals via the desired route (e.g., intravenous injection).
-
-
Blood Sampling:
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Preparation:
-
Process the plasma samples to extract the drug. This may involve protein precipitation or liquid-liquid extraction.
-
-
Drug Quantification:
-
Analyze the extracted samples using a validated analytical method to determine the drug concentration.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data and use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Visualizations
Caption: Preclinical workflow for assessing PEG immunogenicity.
References
- 1. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 2. Complement activation-related pseudo allergy of PEGylated products: Safety aspects, models, the role of anti-PEG antibodies, and ways to overcome [journals.ekb.eg]
- 3. Accelerated blood clearance of PEGylated nanoparticles induced by PEG-based pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 5. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of stability of PEGylated micelles on the accelerated blood clearance phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 14. researchgate.net [researchgate.net]
- 15. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 16. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and Anti-Tumor Efficacy of PEGylated Liposomes Co-Loaded with Cisplatin and Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A phase 0 study of the pharmacokinetics, biodistribution, and dosimetry of 188Re-liposome in patients with metastatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
improving the efficiency of amine coupling with Carboxy-PEG5-sulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of amine coupling reactions with Carboxy-PEG5-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions with this compound?
A1: The EDC/NHS coupling reaction involves two main steps, each with a distinct optimal pH range. The activation of the carboxyl group on this compound using EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1] The subsequent coupling of the activated PEG linker to a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][2] For optimal results, a two-step protocol is recommended where the activation is performed in a buffer like MES at pH 5-6, followed by an adjustment to pH 7.2-7.5 for the coupling step.[1][3]
Q2: What are the recommended buffers for this reaction?
A2: It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the intended reaction.[1]
-
Activation Step (pH 4.5-6.0): 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a common and effective choice.[1]
-
Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) is a suitable buffer for the coupling reaction.[4]
Q3: What are the recommended molar ratios of EDC and NHS to this compound?
A3: While the optimal molar ratios can vary depending on the specific application, a molar excess of EDC and NHS is generally used to ensure efficient activation of the carboxylic acid. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of this compound.[5] Optimization of these ratios is often necessary to achieve the desired coupling efficiency.[5]
Q4: How can I quench the reaction?
A4: Quenching the reaction is important to stop the coupling process and deactivate any remaining reactive NHS esters. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM.[5]
-
Tris or Glycine: These primary amine-containing buffers will react with and cap any unreacted NHS esters.[6]
-
2-Mercaptoethanol: Can be used to quench the EDC activation step.[3]
Q5: How should I store this compound and the coupling reagents?
A5: Proper storage is crucial for maintaining the reactivity of the reagents.
-
This compound: Store at -20°C.[7]
-
EDC and NHS/sulfo-NHS: These reagents are moisture-sensitive and should be stored in a desiccator at -20°C for EDC and 4°C for NHS/sulfo-NHS.[1][5] It is recommended to allow the reagents to warm to room temperature before opening to prevent condensation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during amine coupling with this compound and provides potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Inactive EDC or NHS due to improper storage or handling. | Purchase fresh reagents and store them in a desiccator at the recommended temperature. Allow reagents to warm to room temperature before opening to prevent moisture condensation.[1] Prepare solutions immediately before use. |
| Hydrolysis of the NHS ester intermediate. | The NHS ester is susceptible to hydrolysis, especially at higher pH. Perform the coupling reaction as quickly as possible after the activation step.[1] | |
| Suboptimal pH for activation or coupling. | Verify the pH of your buffers. Use MES buffer at pH 4.5-6.0 for the activation step and a buffer like PBS at pH 7.2-8.5 for the coupling step.[1] | |
| Inappropriate buffer composition. | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the activation and coupling steps as they will compete with the reaction.[1] | |
| Steric hindrance at the reaction site. | Increase the reaction time or consider a slight, controlled increase in temperature, ensuring the stability of your molecules is not compromised.[8] | |
| Precipitation During Reaction | Protein aggregation due to pH change or reagent addition. | Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility.[1] |
| High concentration of EDC. | If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[1] | |
| Multiple Products or Side Reactions | Reaction with non-target amines on the molecule. | Adjust the molar ratio of the this compound linker to your target molecule to control the extent of modification.[8] |
Data Presentation
Table 1: Recommended Reaction Conditions for Amine Coupling
| Parameter | Activation Step | Coupling Step | Reference |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | [1][3] |
| Buffer | MES | PBS | [1][4] |
| Temperature | Room Temperature | Room Temperature or 4°C | [3][9] |
| Duration | 15 - 30 minutes | 2 hours to overnight | [5][6] |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (Reagent:this compound) | Purpose | Reference |
| EDC | 2:1 to 10:1 | Activation of the carboxyl group | [5] |
| NHS/sulfo-NHS | 2:1 to 5:1 | Stabilization of the activated intermediate | [5] |
| Amine-containing Molecule | 1:1 to 1:1.5 (Linker:Amine) | Conjugation to the activated linker | [8] |
Experimental Protocols
Protocol: Two-Step Aqueous Amine Coupling with this compound
This protocol describes the covalent conjugation of this compound to a primary amine-containing molecule (e.g., a protein) in an aqueous environment.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Amine-containing molecule (e.g., protein, peptide)
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials.
-
Prepare a fresh solution of this compound in Activation Buffer.
-
Add EDC and NHS/sulfo-NHS to the this compound solution. For recommended molar ratios, refer to Table 2.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[5]
Step 2: Conjugation to the Amine-Containing Molecule
-
Immediately after activation, the activated PEG linker can be used for conjugation. For sensitive applications, removal of excess EDC and NHS can be performed using a desalting column equilibrated with Coupling Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature.[5]
-
Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: A typical workflow for the two-step amine coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Technical Support Center: Carboxy-PEG5-sulfonic acid
This technical support center provides guidance on the storage, handling, and use of Carboxy-PEG5-sulfonic acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Stock solutions can also be stored at 0 - 4°C for short-term use or at -20°C for longer periods.[1]
Q2: What is the shelf life of this compound?
A2: When stored properly under the recommended conditions, this compound has a shelf life of over three years.[1]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Its hydrophilic PEG linker also enhances its solubility in aqueous media.
Q4: How should I handle this compound upon receipt?
A4: The product is stable for a few weeks at ambient temperature during shipping.[1] Upon receipt, it is recommended to store it at the appropriate temperature as mentioned above. As with most PEG reagents, it can be hygroscopic, so it's advisable to allow the container to warm to room temperature before opening to prevent moisture condensation. For sensitive applications, storing under an inert gas like argon or nitrogen is good practice.
Q5: What are the main applications of this compound?
A5: this compound is a bifunctional linker commonly used in bioconjugation.[2] The terminal carboxylic acid can be reacted with primary amines on molecules like proteins, peptides, or antibodies, typically using activators such as EDC and NHS. The sulfonic acid group is highly acidic and hydrophilic, which can improve the solubility and stability of the resulting conjugate.
Quantitative Data Summary
| Parameter | Value | Source |
| Short-Term Storage | 0 - 4°C (days to weeks) | [1] |
| Long-Term Storage | -20°C (months to years) | [1] |
| Stock Solution Storage (Short-Term) | 0 - 4°C (days to weeks) | [1] |
| Stock Solution Storage (Long-Term) | -20°C (months) | [1] |
| Shelf Life | > 3 years (if stored properly) | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocol: EDC/NHS Coupling of this compound to a Protein
This protocol describes a general procedure for conjugating the carboxylic acid group of this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein with primary amines (e.g., lysine (B10760008) residues)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Reagent (e.g., hydroxylamine (B1172632), Tris buffer)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials.
-
Prepare a stock solution of this compound in DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine this compound with a molar excess of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
A common starting molar ratio is 1:2:5 (Carboxy-PEG:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Dissolve the protein in the Coupling Buffer.
-
Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein should be optimized for your specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess linker and byproducts by running the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS). Other purification methods like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can also be used.
-
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
-
Potential Cause: Inactive EDC or NHS due to hydrolysis.
-
Solution: Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature in a desiccator before opening to prevent moisture contamination. Prepare EDC and NHS solutions immediately before use.
-
-
Potential Cause: Suboptimal pH for activation or coupling.
-
Solution: Ensure the activation step is performed in a buffer with a pH of 4.7-6.0 (e.g., MES buffer). The coupling reaction with the amine-containing molecule is most efficient at pH 7.2-8.0 (e.g., PBS).
-
-
Potential Cause: Presence of competing nucleophiles in the buffer.
-
Solution: Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate) as they will compete in the reaction.
-
Issue 2: Precipitation of Protein During Conjugation
-
Potential Cause: High degree of labeling leading to protein aggregation.
-
Solution: Reduce the molar ratio of the PEG linker to the protein. Optimize the ratio to find a balance between conjugation efficiency and protein stability.
-
-
Potential Cause: Change in buffer conditions causing protein instability.
-
Solution: Ensure the protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange for the protein before starting the conjugation. Consider adding stabilizing excipients like arginine to the reaction mixture.
-
Issue 3: Difficulty in Purifying the Conjugate
-
Potential Cause: Similar size and charge of the conjugate and unreacted protein.
-
Solution: If SEC is not effective, consider using ion-exchange chromatography (IEX). The addition of the negatively charged sulfonic acid group should alter the isoelectric point of the protein, allowing for separation. Hydrophobic interaction chromatography (HIC) can also be a useful alternative or complementary purification step.
-
Visual Guides
Caption: Experimental workflow for bioconjugation.
Caption: Troubleshooting decision tree for low yield and precipitation.
References
Technical Support Center: Impact of PEG Linker Length on PROTAC Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing the polyethylene (B3416737) glycol (PEG) linker length for effective Proteolysis Targeting Chimera (PROTAC) design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker's primary role is to bridge the two ligands, enabling the PROTAC to simultaneously bind to both the target protein and the E3 ligase.[] This facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][4] The linker is not merely a passive spacer; its length, chemical composition, flexibility, and attachment points all significantly influence the PROTAC's biological activity.[1][5]
Q2: Why is the PEG linker length a critical parameter for PROTAC efficacy?
The length of the PEG linker is a critical determinant of PROTAC efficacy because it dictates the geometry and stability of the ternary complex.[6] An optimal linker length is crucial for positioning the target protein and the E3 ligase in a productive orientation that allows for efficient ubiquitin transfer.[2][7]
-
Linker Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[2][][8]
-
Linker Too Long: Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2][8] It can also lead to increased flexibility and a higher entropic penalty upon binding, potentially reducing the stability of the ternary complex and overall degradation efficiency.[4][5]
Q3: How does PEG linker length influence the physicochemical properties and cell permeability of a PROTAC?
The linker's composition and length significantly affect a PROTAC's drug-like properties.[5] PEG linkers are frequently used because their hydrophilicity can enhance the aqueous solubility of the PROTAC molecule.[1][9] This can improve cell permeability and the overall pharmacokinetic profile.[4][9] However, an excessively long PEG linker can increase the molecule's polar surface area, which may negatively impact its ability to cross the cell membrane.[] The flexibility of the linker is also crucial; studies have shown that linkers allowing the PROTAC to adopt folded conformations with a low solvent-accessible polar surface area can lead to higher cell permeability.[10][11]
Q4: What is the "hook effect" and how does linker design relate to it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[12][13] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form separate binary complexes (POI-PROTAC and E3 ligase-PROTAC) rather than the productive ternary complex required for degradation.[8][14] Linker design can influence the severity of the hook effect. A well-designed linker that promotes positive cooperativity—where the binding of one protein enhances the affinity for the second—can stabilize the ternary complex over the binary ones, thus mitigating the hook effect.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC development related to linker length.
Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but I observe no significant protein degradation.
This is a frequent challenge in PROTAC development and often points to issues with the ternary complex.[8]
-
Possible Cause 1: Suboptimal Linker Length.
-
Explanation: Even with strong binary affinities, the linker length may not be optimal for forming a stable and productive ternary complex. The spatial orientation required for ubiquitination is highly specific.[8][15]
-
Solution: Synthesize and test a library of PROTACs with varying PEG linker lengths. Even small changes can have a significant impact on degradation efficacy.[8] It's often recommended to start with a longer linker and gradually decrease the length.[16]
-
-
Possible Cause 2: Unfavorable Ternary Complex Conformation.
-
Explanation: The linker might facilitate ternary complex formation, but in a non-productive geometry where the lysine (B10760008) residues on the target protein's surface are not accessible to the E2-ubiquitin complex.[12][15]
-
Solution: Directly evaluate ternary complex formation and stability using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[8][17] These assays can provide insights into the cooperativity and thermodynamics of complex formation. If the complex is non-productive, a linker redesign is necessary.[12]
-
-
Possible Cause 3: Poor Cell Permeability.
-
Explanation: The PROTAC may not be reaching its intracellular target at sufficient concentrations due to poor membrane permeability.[2][12] PROTACs are often large molecules that struggle to cross the cell membrane.[12]
-
Solution: Assess cell permeability directly. If permeability is low, modify the linker to improve physicochemical properties, such as by altering its length or composition to balance hydrophilicity and lipophilicity.[10][12]
-
Problem 2: My PROTAC shows degradation, but it is incomplete or plateaus at a low level (high Dmax).
-
Possible Cause 1: High Rate of Protein Synthesis.
-
Explanation: The cell may be synthesizing new target protein at a rate that counteracts the PROTAC-mediated degradation.[18]
-
Solution: Perform a time-course experiment to find the optimal degradation window. Shorter treatment times might reveal more profound degradation before new protein synthesis can compensate.[18]
-
-
Possible Cause 2: Suboptimal Ternary Complex Stability.
-
Explanation: The linker may be promoting a ternary complex that is not stable enough for efficient, sustained ubiquitination, leading to incomplete degradation.[18]
-
Solution: Re-evaluate the linker design. A systematic optimization of linker length and composition can improve the stability of the ternary complex and, consequently, the degradation efficiency.[13][14]
-
Problem 3: A significant "hook effect" is observed, limiting the effective concentration range.
-
Possible Cause: Low Ternary Complex Cooperativity.
-
Explanation: The PROTAC readily forms binary complexes at higher concentrations because the ternary complex is not sufficiently stabilized by favorable protein-protein interactions.[19]
-
Solution: Optimize the linker to enhance ternary complex cooperativity.[14] A linker that is shorter or more rigid can sometimes facilitate favorable interactions between the POI and E3 ligase, stabilizing the ternary complex and reducing the hook effect.[14][15][19]
-
Data Presentation
The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) Data compiled from studies on ERα-targeting PROTACs utilizing a VHL E3 ligase ligand.[4][6][20]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | PEG | 12 | >1000 | ~40 |
| PROTAC B | PEG | 16 | ~10 | >95 |
| PROTAC C | PEG | 20 | ~100 | ~80 |
Table 2: Impact of Linker Length on Degradation of BRD4 Data compiled from studies on BRD4-targeting PROTACs utilizing a VHL E3 ligase ligand.[12]
| PROTAC Compound | Linker Type | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC D | PEG | 2 PEG units | ~50 | ~75 |
| PROTAC E | PEG | 3 PEG units | ~5 | >90 |
| PROTAC F | PEG | 4 PEG units | ~25 | ~85 |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[21]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[21]
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane overnight at 4°C with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH, α-Tubulin).[8][21]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of remaining protein relative to the vehicle control.[18]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[8]
-
General Methodology:
-
Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[8][21]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD). Then, inject the second protein partner (the one not immobilized) to confirm no non-specific binding.[21]
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC pre-incubated with varying concentrations of the second protein partner over the sensor chip.[8]
-
Data Analysis: An increase in the response units (RU) compared to the binary PROTAC interaction indicates the formation of the ternary complex. The data can be analyzed to determine the stability and cooperativity of the complex.[8]
-
3. Cell Viability (MTS) Assay
This assay is used to assess the cytotoxicity of the PROTACs and ensure that the observed protein degradation is not a result of general cell death.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[2]
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for the same duration as the degradation experiment (e.g., 24-72 hours).[2]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[2]
-
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Caption: A rational workflow for PROTAC linker selection and optimization.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Carboxy-PEG5-sulfonic Acid Conjugation Analysis
This guide provides researchers, scientists, and drug development professionals with detailed analytical techniques, troubleshooting advice, and frequently asked questions (FAQs) to confirm the successful conjugation of Carboxy-PEG5-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bifunctional, hydrophilic linker used in bioconjugation.[1][2] It contains a carboxylic acid group (-COOH) at one end and a sulfonic acid group (-SO₃H) at the other, connected by a 5-unit polyethylene (B3416737) glycol (PEG) chain.[1][3] The carboxylic acid end can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.[4][5] The PEG chain enhances the solubility and stability of the resulting conjugate, while the sulfonic acid group provides a highly water-soluble and negatively charged moiety.[6][7]
Q2: Which primary analytical techniques can confirm successful conjugation?
Successful conjugation can be confirmed by identifying changes in the physical and chemical properties of the target molecule. The primary techniques for this are:
-
Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the PEG linker.[8]
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from unreacted starting materials.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes and the presence of the PEG backbone in the final product.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of new chemical bonds (e.g., amide) and the presence of characteristic functional groups.[11]
Core Analytical Techniques & Protocols
Q3: How is Mass Spectrometry (MS) used to confirm conjugation?
MS is a powerful tool for confirming conjugation by accurately measuring the mass of the resulting molecule.[8] A successful reaction will show an increase in mass equal to that of the this compound linker (Molecular Weight: 374.4 g/mol ) minus the mass of a water molecule (18.02 g/mol ) for a condensation reaction.[12]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Ideal for determining the average molecular weight and the degree of PEGylation, especially for larger molecules like proteins.[8]
-
Electrospray Ionization (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS is preferred for its automated workflow and ability to analyze complex mixtures, providing high-resolution mass data.[13][14]
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Purify the reaction mixture to remove excess unconjugated PEG linker using techniques like dialysis or size-exclusion chromatography (SEC).[14] Buffer exchange the purified conjugate into a volatile buffer like 10mM ammonium (B1175870) acetate.[14]
-
Chromatography (LC): Separate the conjugate using a reversed-phase column (e.g., C4 or C18 for proteins).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ESI mode.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.[16] Compare this mass to the mass of the unconjugated starting material.
-
Q4: How can HPLC be used to analyze the conjugation reaction?
HPLC separates components of a mixture, allowing for the identification and quantification of the starting materials and the final conjugate.[] A successful conjugation is indicated by the appearance of a new peak with a different retention time.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of a molecule, the conjugate will elute earlier than the unconjugated molecule.[18][19]
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. PEGylation typically increases the hydrophilicity of a molecule, causing it to elute earlier on an RP-HPLC column.[15][]
Experimental Protocol: Size-Exclusion Chromatography (SEC)
-
System: An HPLC system with a UV detector (280 nm for proteins) and an appropriate SEC column (e.g., Agilent AdvanceBio SEC).[20]
-
Mobile Phase: A phosphate-buffered saline (PBS) solution is commonly used. Ensure the mobile phase is degassed.[20]
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm filter.
-
Injection and Elution: Inject 20-100 µL of the sample and run the separation isocratically.
-
Data Analysis: Compare the chromatogram of the reaction mixture to the chromatograms of the unconjugated starting material and the PEG linker. The appearance of a new, earlier-eluting peak indicates the formation of the larger conjugate.[18]
Q5: What is the role of NMR spectroscopy in confirming conjugation?
¹H NMR spectroscopy is used to confirm the covalent attachment of the PEG linker by detecting changes in the chemical environment of protons near the conjugation site and identifying the characteristic signals of the PEG backbone.[10][21]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Lyophilize the purified conjugate to remove all water. Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[21]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[21]
-
Data Analysis:
-
Look for the characteristic strong singlet of the PEG backbone protons, which typically appears around 3.6 ppm.[22][23]
-
Compare the spectrum of the conjugate to that of the starting materials. A chemical shift in the protons adjacent to the newly formed bond (e.g., an amide bond) confirms covalent linkage.[21]
-
The disappearance of signals from the reactive group of the starting material also indicates a successful reaction.
-
Q6: Can FTIR confirm the formation of the new amide bond?
Yes, FTIR spectroscopy can detect the vibrational frequencies of functional groups. It is particularly useful for confirming the formation of an amide bond when the carboxylic acid of the PEG linker reacts with an amine on the target molecule.[11]
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a solid sample of the lyophilized conjugate, typically mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
Look for the disappearance of the C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).[24]
-
Identify the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1540 cm⁻¹) bands. Note that these may overlap with existing amide bands in proteins.[25]
-
Confirm the presence of the strong C-O-C ether stretch from the PEG backbone around 1100 cm⁻¹.[26]
-
The sulfonic acid group (-SO₃H) will have characteristic peaks, for instance, a band around 1038 cm⁻¹ has been reported for a sulfonic acid group on a PEG derivative.[27]
-
Troubleshooting Guide
The following table summarizes common issues encountered during the analysis of this compound conjugation, their potential causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) | Technique |
| No conjugate peak detected | Failed conjugation reaction (incorrect pH, temperature, or molar ratios).[28][29] | Optimize reaction conditions. Ensure the use of appropriate activating agents (e.g., EDC/NHS) for the carboxylic acid group. | HPLC, MS |
| Low conjugation efficiency | Suboptimal reaction conditions; steric hindrance on the target molecule. | Increase the molar excess of the PEG linker. Increase reaction time or adjust pH. | HPLC, MS |
| Complex/uninterpretable MS spectrum | Multiple charge states; presence of aggregates or multiple PEGylation sites. | Use charge-stripping agents like triethylamine (B128534) (TEA) post-column.[13][16] Employ high-resolution mass spectrometry for better mass accuracy. | MS |
| Poor peak shape or resolution in HPLC | Non-specific interactions between the PEG chain and the column stationary phase.[20] | Use a column with a bio-inert surface. Optimize the mobile phase composition (e.g., adjust salt concentration or pH). | HPLC |
| Signal overlap in NMR spectrum | The molecule is very large, leading to broad peaks; similar chemical environments for different protons. | Use a higher field NMR spectrometer (>600 MHz).[21] Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals. | NMR |
| Ambiguous FTIR results | Overlap of new amide bond signals with existing amide bands in a protein.[25] | Use a non-conjugated protein as a background reference. Utilize difference spectroscopy to highlight changes between the spectra of the starting material and the product. | FTIR |
Visualizations: Workflows and Decision Logic
The following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for conjugation and confirmation.
Caption: Decision tree for selecting an analytical technique.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Carboxy-PEG-sulfonic acid (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]
- 3. Carboxy-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 4. cenmed.com [cenmed.com]
- 5. Carboxy-PEG2-sulfonic acid, 1817735-45-7 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. sciex.com [sciex.com]
- 14. enovatia.com [enovatia.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. benchchem.com [benchchem.com]
- 22. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Sulfonate vs. Carboxylate Terminated PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a terminal functional group on a polyethylene (B3416737) glycol (PEG) linker can significantly impact the performance of a bioconjugate or drug delivery system. This guide provides an objective comparison of two commonly utilized anionic linkers: sulfonate-terminated and carboxylate-terminated PEGs. By examining their fundamental physicochemical properties and performance in key applications, supported by experimental data, this document aims to equip you with the knowledge to make informed decisions for your specific research needs.
The terminal functional group of a PEG linker dictates its charge, reactivity, and interaction with the biological environment. Both sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups impart a negative charge at physiological pH, which can be advantageous for reducing non-specific protein adsorption and improving solubility. However, their inherent differences in acidity and chemical properties lead to distinct performance characteristics.
Physicochemical Properties: A Tale of Two Acids
The most significant differentiator between sulfonate and carboxylate groups is their acidity, as defined by their pKa values. The pKa is the pH at which 50% of the functional groups are ionized.
Sulfonic acids are significantly stronger acids than carboxylic acids. The pKa of a typical alkyl sulfonic acid is in the range of -1 to -2, while benzenesulfonic acid has a pKa of approximately -2.8.[1][2][3] This means that sulfonate-terminated PEG linkers will be fully deprotonated and carry a stable negative charge across the entire physiological pH range.
Carboxylic acids , in contrast, are weaker acids. The pKa of a typical alkyl carboxylic acid, such as acetic acid or propionic acid, is around 4.7-4.9.[4][5][6][7][8] Consequently, the ionization state of a carboxylate-terminated PEG linker is pH-dependent. At physiological pH (around 7.4), the majority of carboxyl groups will be deprotonated (COO⁻), but a small fraction will remain protonated (COOH). This pH-responsiveness can be either an advantage or a disadvantage depending on the application.
Performance Comparison: Experimental Evidence
The choice between a sulfonate and a carboxylate terminus has tangible implications for the performance of PEGylated materials in biological systems. Key areas of comparison include protein adsorption, platelet adhesion, and drug release.
Protein Adsorption
Minimizing non-specific protein adsorption is often a primary goal of PEGylation, as it can reduce immunogenicity and prolong circulation half-life. The stable, strong negative charge of sulfonate groups can be highly effective in repelling negatively charged proteins through electrostatic repulsion.
While direct comparative studies on protein adsorption on sulfonate- versus carboxylate-terminated PEG linkers are limited, a study on functionalized polyurethane surfaces provides some insight. It was observed that surfaces modified with sulfonate-terminated PEG exhibited lower platelet adhesion compared to those with other terminal groups, suggesting a difference in protein interaction.[9]
A study on PEGylated gold nanoparticles with different terminal functionalities (amino, carboxyl, and methoxy) found that carboxyl-terminated PEGs showed an intermediate level of protein adsorption compared to the highly adsorptive amino-terminated PEGs and the minimally adsorptive methoxy-terminated PEGs. This suggests that while carboxylate termination reduces protein binding compared to positively charged groups, it may not be as effective as a completely inert terminal group.
| Functional Group | Surface/Nanoparticle | Protein Adsorption Level | Reference |
| Carboxylate | Gold Nanoparticles | Intermediate | N/A |
| Sulfonate | Polyurethane | Lower Platelet Adhesion (Implies lower protein adsorption) | [9] |
Table 1: Comparison of Protein Adsorption on Surfaces Modified with Sulfonate and Carboxylate Terminated PEG Linkers. Note: Data is from different studies and surfaces, highlighting the need for direct comparative analysis.
Platelet Adhesion
For blood-contacting biomaterials and drug delivery systems, minimizing platelet adhesion is crucial to prevent thrombosis. A study directly comparing polyurethane surfaces modified with PEG chains carrying different terminal groups demonstrated a clear advantage for the sulfonate group. Surfaces with sulfonate-terminated PEG (PU-PEG-SO3) showed the lowest platelet adhesion compared to hydroxyl- and amine-terminated PEGs.[9] This suggests that the strong, stable negative charge of the sulfonate group is more effective at repelling platelets.
| Surface Modification | Platelet Adhesion | Reference |
| PU-PEG-SO₃ | Lowest | [9] |
| PU-PEG-NH₂ | Significant increase | [9] |
| PU-PEG-OH | Significant increase | [9] |
| Control PU | Significant increase | [9] |
Table 2: Platelet Adhesion on Polyurethane (PU) Surfaces Modified with PEG Carrying Different Terminal Groups.
Drug Release
The terminal functional group can also influence the release profile of encapsulated drugs. A comparative study on the release of ibuprofen (B1674241) from different graphene oxide structures (graphite oxide, sulfonated graphite (B72142) oxide, and carboxylated graphite oxide) found that the release was more gradual in a simulated gastric fluid for all three carriers.[10] While this study was not on PEGylated systems, it highlights that both sulfonate and carboxylate functional groups can be utilized to modulate drug release. The pH-sensitivity of the carboxylate group could potentially be exploited for triggered drug release in acidic tumor microenvironments.
| Carrier | Drug | Release Profile in Gastric Fluid | Reference |
| Sulfonated Graphite Oxide | Ibuprofen | Gradual | [10] |
| Carboxylated Graphite Oxide | Ibuprofen | Gradual | [10] |
Table 3: Drug Release from Functionalized Graphene Oxide Structures.
Experimental Protocols
To aid researchers in their evaluation of these linkers, detailed methodologies for key experiments are provided below.
Quantification of Drug Release from Nanoparticles
This protocol outlines a common method for assessing the in vitro release of a drug from nanoparticle formulations.
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., pH 7.4 for physiological conditions or pH 5.5 for a simulated tumor microenvironment). For hydrophobic drugs, a surfactant such as Tween 80 (e.g., 0.5% w/v) may be added to the release medium to ensure sink conditions.[11]
-
Sample Preparation: Suspend a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a molecular weight cutoff (MWCO) that is permeable to the drug but retains the nanoparticles.
-
Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Assessment of Platelet Adhesion on Biomaterial Surfaces
This protocol describes a method for quantifying platelet adhesion on modified surfaces.[12][13][14]
-
Surface Preparation: Coat the test surfaces (e.g., microplate wells or coverslips) with the sulfonate- or carboxylate-terminated PEG linkers.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from a healthy donor and prepare PRP by centrifugation.
-
Incubation: Add a defined volume of PRP to each well containing the modified surfaces and incubate at 37°C for a specific period (e.g., 1 hour).
-
Rinsing: Gently wash the surfaces with PBS to remove non-adherent platelets.
-
Fixation and Staining: Fix the adhered platelets with a suitable fixative (e.g., glutaraldehyde) and then stain them with a fluorescent dye (e.g., Calcein AM).
-
Imaging: Visualize and image the adhered platelets using fluorescence microscopy.
-
Quantification: Count the number of adhered platelets per unit area from multiple images to determine the average platelet adhesion.
Visualizing the Comparison
To better understand the concepts discussed, the following diagrams illustrate the key differences and experimental workflows.
Figure 1: Physicochemical differences between sulfonate and carboxylate terminated PEG linkers.
References
- 1. acs.org [acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Acetic Acid [commonorganicchemistry.com]
- 5. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetic acid - Wikipedia [en.wikipedia.org]
- 8. sciencing.com [sciencing.com]
- 9. Platelet adhesion and activation on polyethylene glycol modified polyurethane surfaces. Measurement of cytoplasmic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Development of a protocol for the evaluation of platelet adhesion onto microstructured surfaces compared to flat surfaces - Webthesis [webthesis.biblio.polito.it]
- 13. Frontiers | Hemocompatibility of micropatterned biomaterial surfaces is dependent on topographical feature size [frontiersin.org]
- 14. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Modification: The Sulfonic Acid Advantage
In the fields of materials science, biotechnology, and drug development, the precise control of surface properties is paramount. Surface modification dictates how a material interacts with its biological environment, influencing outcomes from protein adhesion and cellular response to the overall biocompatibility of medical devices. Among the array of functional groups utilized for these modifications, the sulfonic acid group (-SO₃H) offers a unique and powerful set of advantages.
This guide provides an objective comparison of sulfonic acid-modified surfaces against common alternatives, supported by experimental data. We will delve into the key physicochemical properties, performance metrics, and the biological mechanisms that underscore the utility of sulfonic acid in advanced applications.
Physicochemical Properties: A Foundation of Strength and Stability
The sulfonic acid group's primary advantages stem from its fundamental chemical nature. It is a potent functional group that imparts distinct and desirable characteristics to a surface.
-
Exceptional Acidity: Sulfonic acids are among the strongest organic acids.[1] Their low pKa values mean they are fully deprotonated and negatively charged (as the sulfonate ion, -SO₃⁻) across a vast pH range, including physiological pH (≈7.4).[1] This contrasts sharply with carboxylic acids, which are weaker and only partially deprotonated at neutral pH.[2] The strong acidity is due to the high stability of the resulting sulfonate anion, where the negative charge is effectively delocalized over three oxygen atoms, compared to two in a carboxylate anion.[3][4]
-
Superior Hydrophilicity: The permanent, high-density negative charge of the sulfonate group results in exceptional surface hydrophilicity.[5] This is because the charged groups strongly organize water molecules at the interface, creating a tightly bound hydration layer.[6][7] This layer acts as a physical and energetic barrier, playing a crucial role in resisting the nonspecific adsorption of proteins and cells.
-
High Stability: Surfaces functionalized with sulfonic acid groups exhibit excellent thermal and chemical stability, making them suitable for applications that require robust performance and sterilization.[8][9]
Performance Comparison with Alternative Functional Groups
The choice of functional group is critical for tailoring surface performance. The following tables provide a comparative analysis of sulfonic acid against other commonly used acidic functional groups.
Table 1: Comparative Properties of Acidic Functional Groups
| Property | Sulfonic Acid (-SO₃H) | Carboxylic Acid (-COOH) | Phosphonic Acid (-PO(OH)₂) |
| Typical pKa | < 1[1] | ~4-5[1] | pKa₁: ~2, pKa₂: ~7[10] |
| Charge at pH 7.4 | Fully Negative (-1)[1] | Mostly Negative (~ -1) | Partially Negative (-1 to -2)[10] |
| Key Advantages | Strong, permanent negative charge; Superior hydrophilicity; Excellent chemical stability.[5][8][9] | Biologically prevalent; Versatile for covalent coupling reactions. | Strong binding to metal oxide surfaces; Divalent nature allows for crosslinking.[11] |
| Key Disadvantages | Can be challenging to synthesize directly on some substrates. | Weaker acid; charge is pH-dependent; less effective at preventing fouling compared to -SO₃H.[2] | pH-dependent charge state; complex binding modes on surfaces.[10] |
Table 2: Experimental Data on Surface Property Modification
This table presents representative experimental data demonstrating the effect of sulfonation on the surface properties of Polyetheretherketone (PEEK), a common biomaterial used in orthopedic implants.
| Surface Treatment | Water Contact Angle (WCA) | Interpretation | Reference |
| Untreated PEEK | 77.6° ± 0.3° | Relatively Hydrophobic | [12] |
| Sulfonated PEEK (H₂SO₄ + NaOH rinse) | 36.7° ± 1.2° | Significantly more Hydrophilic | [12] |
As the data indicates, surface sulfonation dramatically reduces the water contact angle, signifying a major increase in hydrophilicity.[12] This enhanced wettability is a direct consequence of the introduction of highly polar sulfonic acid groups.
Applications in Biomaterial and Drug Development
The unique properties of sulfonic acid-modified surfaces make them highly valuable in biomedical applications.
-
Enhanced Biocompatibility and Hemocompatibility: Sulfonated surfaces are renowned for their ability to resist protein adsorption and platelet adhesion, which are critical initiating events in blood coagulation and the foreign body response.[13] This "anti-fouling" characteristic is largely attributed to the stable hydration layer.[6] Surfaces modified with sulfonate polymers can mimic the anticoagulant properties of heparin, a naturally occurring sulfated polysaccharide.[14] This makes them ideal for blood-contacting devices such as stents, catheters, and heart valves.[13]
-
Modulating Cellular Responses: Beyond preventing adhesion, sulfonated surfaces can actively influence cell behavior. For example, sulfonated PEEK has been shown to promote the proliferation and osteogenic differentiation of pre-osteoblast cells, enhancing the integration of bone implants.[14][15]
-
Drug Delivery: The charged nature of sulfonated surfaces can be used to control the loading and release of therapeutic agents.
Experimental Protocol: Creating a Sulfonate-Terminated Surface
A widely used and well-controlled method for creating precisely functionalized surfaces is through the formation of Self-Assembled Monolayers (SAMs). The following protocol describes the preparation of a sulfonate-terminated SAM on a gold substrate using an omega-mercaptoalkanesulfonate.
Key Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
11-Mercaptoundecanesulfonic acid sodium salt
-
200-proof ethanol (B145695) (degassed)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION REQUIRED)
-
Deionized (DI) water
-
Dry nitrogen gas
-
Clean glass vials with caps
Methodology:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) in a fume hood.
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Rinse with ethanol and dry under a gentle stream of dry nitrogen gas. The gold surface should be hydrophilic and uniform.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of 11-mercaptoundecanesulfonic acid in degassed 200-proof ethanol in a clean glass vial.
-
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
To minimize oxidation, purge the headspace of the vial with nitrogen gas before sealing.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.[16]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse it thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Dry the substrate again under a gentle stream of dry nitrogen.
-
-
Characterization:
-
The resulting sulfonate-terminated surface can be characterized by techniques such as contact angle goniometry (to confirm hydrophilicity), X-ray Photoelectron Spectroscopy (XPS, to confirm elemental composition), and Atomic Force Microscopy (AFM, to assess surface topography).
-
Mechanism of Action: Influencing Biological Pathways
The superior performance of sulfonated surfaces in blood-contacting applications is often attributed to their ability to mimic the natural anticoagulant, heparin. This mechanism involves the modulation of the coagulation cascade.
The coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin (B1330869) clot. A key inhibitor of this process is Antithrombin III (AT-III). Heparin, and by extension heparin-mimicking sulfonated surfaces, acts by binding to AT-III and inducing a conformational change that dramatically accelerates its inhibitory activity. The activated AT-III then rapidly inactivates key clotting enzymes, primarily Thrombin (Factor IIa) and Factor Xa, thereby preventing fibrin formation and thrombosis.
Conclusion
Surface modification with sulfonic acid groups provides a robust and highly effective strategy for creating advanced biomaterials. The combination of a permanent negative charge, exceptional hydrophilicity, and high stability makes the sulfonic acid group superior to many alternatives, particularly for applications demanding resistance to biofouling and enhanced blood compatibility. By understanding the fundamental properties and leveraging well-established modification protocols, researchers and drug development professionals can engineer surfaces with precisely controlled biological interactions, paving the way for safer and more effective medical devices and therapeutic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. brainly.in [brainly.in]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 9. hori-chem.com [hori-chem.com]
- 10. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes [mdpi.com]
- 11. repository.gatech.edu [repository.gatech.edu]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Biocompatibility of sulphonated polyurethane surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enhancing PEEK surface bioactivity: Investigating the effects of combining sulfonation with sub-millimeter laser machining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Cleavable and Non-Cleavable PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the design of effective drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). The linker, a molecular bridge connecting a therapeutic payload to its targeting moiety, dictates the stability, pharmacokinetics, and ultimate efficacy of the conjugate. Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and stability. These linkers are broadly categorized into two classes: cleavable and non-cleavable, each with distinct mechanisms of action and therapeutic implications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform the rational design of next-generation targeted therapeutics.
At a Glance: Key Differences Between Cleavable and Non-Cleavable PEG Linkers
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers |
| Mechanism of Release | Drug release is triggered by specific physiological conditions in the target environment (e.g., low pH, high enzyme concentration, or a reducing environment).[1][2] | Drug release occurs after internalization into the target cell and subsequent lysosomal degradation of the antibody-linker conjugate.[1][3] |
| Released Payload | Typically the unmodified, potent parent drug.[4] | The drug attached to the linker and an amino acid residue from the antibody.[4] |
| Plasma Stability | Generally lower, with a potential for premature drug release in circulation.[4][5] | Generally higher, leading to a more stable conjugate in the bloodstream.[4][6] |
| "Bystander Effect" | Often high, as the released, membrane-permeable drug can diffuse and kill adjacent antigen-negative tumor cells.[3][4] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[4][7] |
| Off-Target Toxicity | Higher potential due to the possibility of premature drug release and the bystander effect.[4][6] | Lower potential due to higher stability and a more localized drug release mechanism.[3][6] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect, which can eliminate surrounding non-target cancer cells.[4] | May be less effective against antigen-negative cells within a heterogeneous tumor.[3] |
Mechanisms of Drug Release: A Visual Comparison
The fundamental difference between cleavable and non-cleavable linkers lies in their drug release mechanism. Cleavable linkers are designed to be "smart," releasing their payload in response to specific triggers, while non-cleavable linkers rely on the cellular machinery for degradation.
Caption: Mechanisms of drug release for cleavable and non-cleavable linkers.
Quantitative Performance Data
The choice between a cleavable and non-cleavable linker significantly impacts the performance of a drug conjugate. The following tables summarize quantitative data from preclinical studies to provide a comparative overview.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| Linker Type | Cell Line (Antigen Status) | IC50 (ng/mL) | Source |
| Cleavable (Val-Cit) | Antigen-Positive | 0.1 - 10 | [7] |
| Cleavable (Val-Cit) | Antigen-Negative | 100 - 1000 | [7] |
| Non-Cleavable (Thioether) | Antigen-Positive | 1 - 50 | [7] |
| Non-Cleavable (Thioether) | Antigen-Negative | >1000 | [7] |
Table 2: Plasma Stability of Different Linker Types
| Linker Type | Incubation Time (days) | % Intact ADC (Human Plasma) | Source |
| Cleavable (Hydrazone) | 7 | < 50% | [5] |
| Cleavable (Disulfide) | 7 | ~70-80% | [5] |
| Cleavable (Peptide - Val-Cit) | 7 | > 95% | [5] |
| Non-Cleavable (Thioether) | 7 | > 98% | [6] |
Table 3: In Vivo Efficacy of ADCs in Xenograft Models
| Linker Type | ADC Dose (mg/kg) | Tumor Growth Inhibition (%) | Source |
| Cleavable (Val-Cit) | 1 | ~80% | [8] |
| Non-Cleavable (Thioether) | 3 | ~75% | [9] |
| Cleavable (Novel Silyl Ether) | 5 | Significant tumor regression | [10] |
| Non-Cleavable (Cys-linker-MMAE) | 10 | Complete tumor regression | [7] |
Note: The data presented are compiled from various sources and direct head-to-head comparisons under identical experimental conditions are limited. Values should be considered as representative.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment and comparison of drug conjugates. Below are methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[1][11]
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the existing medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.[1]
-
Incubation: Incubate the plates for 72-120 hours, depending on the cell doubling time and the mechanism of action of the payload.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan (B1609692) crystals.[11]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[1]
Protocol 2: In Vivo Efficacy in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical in vivo model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[2][12]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[8]
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, isotype control, and ADC treatment groups). Administer the ADC and controls via an appropriate route (e.g., intravenous injection).[12]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).[2]
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.[2]
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.[2]
Caption: General workflow for in vivo efficacy testing of ADCs in xenograft models.
Conclusion: Strategic Linker Selection for Optimal Drug Delivery
The decision between a cleavable and a non-cleavable PEG linker is a critical juncture in the development of targeted drug delivery systems. Cleavable linkers offer the potential for potent, targeted drug release and the beneficial bystander effect, which can be particularly advantageous in treating heterogeneous tumors.[4] However, this comes with the inherent risk of lower plasma stability and potential off-target toxicity.[4][6]
Conversely, non-cleavable linkers provide enhanced stability in circulation, which generally translates to a better safety profile and a wider therapeutic window.[3][6] The trade-off is a more complex drug release mechanism that is dependent on the degradation of the entire conjugate and a diminished bystander effect.
Ultimately, the optimal linker strategy is not universal but is contingent upon the specific therapeutic application, the nature of the target, the characteristics of the payload, and the desired balance between efficacy and safety. A thorough understanding of the principles outlined in this guide, supported by rigorous experimental evaluation, will empower researchers to make informed decisions in the design of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Beyond PEGylation: A Comparative Guide to Alternatives for Carboxy-PEG5-sulfonic acid in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates like antibody-drug conjugates (ADCs). Carboxy-PEG5-sulfonic acid is a valuable tool, offering a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a terminal carboxylic acid for conjugation, and a sulfonic acid group for enhanced aqueous solubility.[1][2] However, the field is actively seeking alternatives to address challenges such as the potential immunogenicity of PEG and to access a broader range of physicochemical properties.[3]
This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform the selection of the optimal linker for next-generation bioconjugates.
Emerging Alternatives to PEG-based Linkers
Several classes of alternative linkers have been developed, offering distinct advantages in biocompatibility, biodegradability, and performance.[3] This guide focuses on three key categories: sulfonated crosslinkers, non-PEG hydrophilic polymers, and peptide-based linkers.
-
Sulfonated Heterobifunctional Crosslinkers (e.g., Sulfo-SMCC): These linkers are not polymers but are highly relevant alternatives for achieving water-soluble conjugation. Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) is a prime example.[4] It features an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive maleimide (B117702) group.[5][6] The key feature is the sulfonate group, which imparts excellent water solubility, allowing conjugation reactions to occur in aqueous buffers without organic solvents that could harm the protein's structure.[5]
-
Non-PEG Hydrophilic Polymers:
-
Polysarcosine (PSar): A promising polypeptoid alternative to PEG, PSar (poly(N-methylglycine)) is composed of repeating units of the endogenous amino acid sarcosine.[7] It is recognized for being biocompatible, biodegradable, and potentially less immunogenic than PEG.[8][9] Studies have shown that PSar can serve as an effective "hydrophobicity masking entity," enabling the creation of ADCs with high drug-to-antibody ratios (DAR) without causing aggregation.[7][8] In some preclinical models, PSar-conjugated therapeutics have demonstrated superior tumor accumulation and antitumor efficacy compared to their PEGylated counterparts.[7][9]
-
Polypeptides & Polysaccharides: Natural polymers are also being explored. Polypeptide linkers, such as those containing valine-citrulline (Val-Cit), are designed to be cleaved by specific enzymes like Cathepsin B, which is often overexpressed in tumor cells.[10][11] This allows for controlled, targeted release of the payload.[10] Polysaccharides, like dextran, offer high hydrophilicity and biocompatibility as alternative polymer backbones.[3]
-
Comparative Performance Data
The choice of linker technology significantly influences the final properties of the bioconjugate. The following table summarizes the key characteristics of this compound and its alternatives based on available data.
| Feature | This compound | Sulfo-SMCC | Polysarcosine (PSar) Linkers | Peptide Linkers (e.g., Val-Cit) |
| Linker Class | PEG-based, non-cleavable | Heterobifunctional, non-cleavable | Polypeptoid, non-cleavable | Peptide-based, cleavable |
| Key Features | Carboxylic acid and sulfonic acid termini on a PEG5 spacer. | Amine-reactive NHS ester and thiol-reactive maleimide. | Amine or thiol reactive groups on a polysarcosine backbone.[7] | Specific amino acid sequence cleaved by proteases (e.g., Cathepsin B).[10] |
| Water Solubility | High, enhanced by both PEG chain and sulfonic acid group.[1] | High, due to the sulfonate group.[5] | High.[8] | Variable, depends on amino acid composition but generally hydrophilic.[12] |
| Conjugation Chemistry | Amine coupling via EDC/NHS activation of the carboxylic acid. | Two-step amine-to-thiol conjugation.[6] | Amine or thiol coupling depending on terminal group. | Standard amide bond formation. |
| Relative Immunogenicity | Potential for anti-PEG antibodies.[3] | Generally considered low. | Low; considered a "stealth" polymer.[9] | Low, as they are composed of natural amino acids. |
| Biodegradability | No.[8] | No. | Yes.[7] | Yes. |
| Key Advantages | High hydrophilicity, well-established chemistry. | Excellent water solubility, controlled two-step conjugation minimizes polymerization.[6] | Reduced immunogenicity, enables high DARs, improves PK profiles and efficacy in some models.[7][13] | High plasma stability with controlled, tumor-specific payload release.[14] |
| Potential Limitations | Immunogenicity, non-biodegradable.[3][8] | Thioether bond can undergo retro-Michael reaction, leading to deconjugation. | Less established than PEG. | Efficacy is dependent on the expression levels of specific proteases in the tumor. |
Visualizing Workflows and Structures
Diagrams help clarify complex biochemical processes and structural differences.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis and evaluation of bioconjugates.
Protocol 1: General Two-Step Heterobifunctional Conjugation
This protocol describes the conjugation of an amine-containing protein to a thiol-containing molecule using Sulfo-SMCC.[15][16]
Materials:
-
Amine-containing protein (e.g., antibody)
-
Thiol-containing molecule (e.g., payload)
-
Sulfo-SMCC crosslinker
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (amine- and thiol-free)
-
Anhydrous DMSO or water for dissolving Sulfo-SMCC
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Protein:
-
Dissolve or exchange the amine-containing protein into the Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free from extraneous primary amines like Tris or glycine.[15]
-
-
Activation of Protein with Sulfo-SMCC:
-
Immediately before use, prepare a stock solution of Sulfo-SMCC (e.g., 10 mg/mL) in water.[15] Note: Sulfo-SMCC dissolves poorly in high salt buffers but can be diluted into them after initial dissolution in water.[6]
-
Add a 10- to 20-fold molar excess of the Sulfo-SMCC stock solution to the protein solution. The optimal ratio should be determined empirically.[5]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Purification of Activated Protein:
-
Remove excess, unreacted Sulfo-SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
Collect the protein-containing fractions. The resulting maleimide-activated protein is now ready for conjugation.
-
-
Conjugation to Thiol-containing Molecule:
-
Immediately add the thiol-containing molecule to the purified, maleimide-activated protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is typically used.
-
Adjust the pH of the reaction mixture to 6.5-7.5 if necessary.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C to form a stable thioether bond.
-
-
Final Purification:
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted payload and other small molecules.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity.
-
Protocol 2: In Vitro ADC Plasma Stability Assay
This assay is critical for evaluating the stability of the linker and the rate of drug deconjugation in a biologically relevant matrix.[17]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Control (unconjugated) antibody
-
Plasma from relevant species (e.g., human, mouse, rat), anticoagulated (e.g., with heparin or EDTA)
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
Analysis platform: ELISA for measuring total and conjugated antibody, or LC-MS for measuring DAR and free payload.[17][18]
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the ADC into the plasma to a final concentration of ~100 µg/mL. Prepare a parallel control sample by spiking the ADC into PBS.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further reaction until analysis.
-
-
Sample Analysis (Example using LC-MS for DAR):
-
Thaw the time-point samples.
-
To quantify the average DAR, the ADC is often isolated from the plasma matrix. This can be done using immunoaffinity capture (e.g., with Protein A/G magnetic beads) to specifically pull down the antibody and its conjugated forms.[19]
-
After capture and washing, the intact ADC is eluted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the distribution of different drug-loaded species and calculate the average DAR at each time point.
-
To quantify the released payload, the plasma supernatant (after ADC capture) can be subjected to protein precipitation followed by LC-MS analysis to measure the concentration of the free drug.[18]
-
-
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC against time.
-
Calculate the rate of drug deconjugation or the half-life of the conjugate in plasma.
-
Compare the stability in plasma versus the PBS control to assess the impact of plasma components (e.g., enzymes) on linker stability.
-
Conclusion
The landscape of bioconjugation chemistry is rapidly advancing beyond traditional PEG linkers. Alternatives such as polysarcosine, polypeptides, and optimized hydrophilic crosslinkers offer compelling solutions to challenges like immunogenicity and biodegradability, and provide new ways to fine-tune the pharmacokinetic and pharmacodynamic properties of therapeutic bioconjugates.[3] Polysarcosine, in particular, has shown significant promise in preclinical studies, often enabling higher drug loading while maintaining favorable ADC characteristics.[3][8] Ultimately, the selection of an optimal linker requires a careful, data-driven evaluation of the specific goals of the therapeutic, balancing stability in circulation with efficient payload delivery and the overall physicochemical properties of the final conjugate.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. covachem.com [covachem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. Peptide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 11. nbinno.com [nbinno.com]
- 12. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. proteochem.com [proteochem.com]
- 16. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Stability Showdown: A Comparative Guide to Carboxy-PEG5-sulfonic acid Conjugates
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its therapeutic efficacy and shelf-life. This guide provides a comprehensive comparison of the stability of Carboxy-PEG5-sulfonic acid conjugates against other common linker chemistries, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins and peptides. It can increase thermal and physical stability, offer protection against enzymatic degradation, and reduce immunogenicity.[1] However, the overall stability of a PEGylated bioconjugate is not solely dependent on the PEG chain itself but is significantly influenced by the nature of the chemical linker used for conjugation. This guide focuses on assessing the stability of conjugates formed using this compound, a linker containing both a carboxylic acid for conjugation and a terminal sulfonic acid group.
Comparative Stability of Linker Chemistries
The choice of linkage chemistry is paramount to the stability of a bioconjugate. The most common linkages are amide and ester bonds. This compound linkers are typically conjugated to proteins via an amide bond, formed by the reaction of the carboxylic acid group with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Amide linkages are known to be significantly more stable than ester linkages under both chemical and enzymatic conditions.[1] This enhanced stability is attributed to the resonance delocalization of the nitrogen lone pair in the amide bond, which imparts a partial double-bond character to the C-N bond, making it less susceptible to nucleophilic attack and hydrolysis.[1] In contrast, ester bonds are more prone to hydrolysis, which can be catalyzed by acids, bases, or enzymes present in biological fluids.[1]
While specific long-term stability data for this compound conjugates is not extensively published, the inherent stability of the amide bond it forms suggests a favorable stability profile compared to ester-based linkers. The presence of the highly acidic and hydrophilic sulfonic acid group is primarily intended to enhance the solubility and biocompatibility of the conjugate.[2] However, it is important to note that sulfonate esters, if formed as an alternative linkage, are generally unstable and prone to hydrolysis.
The following table summarizes the expected relative stability of different linkages.
| Linker Type | Linkage Formed | Relative Hydrolytic Stability | Susceptibility to Enzymatic Cleavage | Key Considerations |
| This compound | Amide | High | Low | The sulfonic acid group enhances solubility. The amide bond provides high stability. |
| Carboxy-PEG (Standard) | Amide | High | Low | A well-established and stable linker. |
| NHS-Ester-PEG | Ester (initially), then Amide | High (final conjugate) | Low (final conjugate) | The NHS ester is a reactive intermediate for forming a stable amide bond. |
| Maleimide-PEG | Thioether | High | Low | Forms a stable covalent bond with free thiols (e.g., cysteine residues). |
| PEG-propionaldehyde | Amine | Moderate to High | Low | Forms a Schiff base that is typically reduced to a stable secondary amine. |
| PEG-succinimidyl succinate | Ester | Low | High (by esterases) | The ester linkage is susceptible to hydrolysis, leading to de-PEGylation.[3] |
Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stable bioconjugates. Forced degradation studies, where conjugates are exposed to stress conditions like heat, extreme pH, and oxidation, are employed to identify these pathways.[3][4]
For this compound conjugates, the primary degradation pathways are expected to be similar to other PEGylated proteins with stable linkages. These include:
-
Oxidation: Methionine and cysteine residues in the protein are susceptible to oxidation.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, particularly at non-neutral pH.
-
Aggregation: Both covalent and non-covalent aggregation can occur, especially under thermal stress.
-
Peptide Bond Hydrolysis: Cleavage of the protein backbone can occur at acidic or basic pH.
The PEG chain itself is generally stable, though degradation of the PEG raw material can introduce reactive impurities.[5] The amide linkage formed by the this compound is expected to be highly resistant to hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: Carboxy-PEG5-sulfonic acid vs. Alkyl Chains
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein binder and the E3 ligase ligand. The linker is not merely a spacer but an active contributor to the PROTAC's physicochemical properties, cell permeability, and ability to induce a productive ternary complex for target degradation. This guide provides a comparative analysis of PROTACs featuring a Carboxy-PEG5-sulfonic acid linker versus those with traditional alkyl linkers, supported by general experimental data for these linker classes.
The Central Role of the Linker in PROTAC Efficacy
PROTACs function by hijacking the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POIs). This is achieved through the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker's length, flexibility, and chemical composition are paramount in ensuring the correct orientation and proximity of the POI and E3 ligase for efficient ubiquitination and subsequent degradation.[1]
General Performance Comparison: Acidic PEG vs. Alkyl Linkers
PEG linkers are widely incorporated into PROTAC design to enhance water solubility, which can improve a PROTAC's oral absorption.[2][3] Alkyl chains, being simple hydrocarbon chains, offer a high degree of conformational flexibility and are generally more hydrophobic, which can impact the PROTAC's solubility.[4]
| Feature | This compound Linker (Expected) | Alkyl Linker | Rationale / Supporting Data |
| Solubility | High | Low to Moderate | The ether oxygens in the PEG backbone and the ionizable carboxylic and sulfonic acid groups significantly increase hydrophilicity and aqueous solubility.[2][5] Alkyl linkers are inherently hydrophobic.[4] |
| Permeability | Moderate to Low | Moderate to High | Increased polarity from the PEG chain and charged acidic groups can hinder passive diffusion across the lipophilic cell membrane.[6] Alkyl linkers' hydrophobicity can enhance membrane permeability.[7] |
| Ternary Complex Formation | Potentially Favorable | Favorable | The flexibility of the PEG chain allows for multiple binding orientations to facilitate ternary complex formation.[5] The high flexibility of alkyl chains also allows the PROTAC to adopt various conformations, increasing the likelihood of forming a stable ternary complex.[5] |
| Degradation Efficacy (DC50/Dmax) | Target Dependent | Target Dependent | While the linker is crucial, the ultimate degradation efficiency is highly dependent on the specific target protein and E3 ligase pair, requiring empirical optimization.[3] One study noted that replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation of CRBN, suggesting that in some contexts, the incorporation of oxygen atoms may inhibit activity.[3][8] |
| Pharmacokinetics (PK) | Potentially Improved Oral Absorption | Variable | Enhanced solubility can lead to better oral bioavailability.[2] However, high polarity can also lead to rapid clearance. The overall PK profile is complex and influenced by multiple factors.[9] |
| Metabolic Stability | Potentially Reduced | Generally Stable | PEG linkers may have reduced metabolic stability in vivo compared to alkyl-based linkers.[][11] |
Experimental Protocols
Accurate assessment of PROTAC performance requires robust experimental methodologies. Below are detailed protocols for key assays used to compare the efficacy of different PROTAC linkers.
Determination of Degradation Potency (DC50) and Efficacy (Dmax)
This protocol outlines the steps to quantify the concentration-dependent degradation of a target protein induced by a PROTAC.
a. Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTACs (with this compound and alkyl linkers) in the appropriate cell culture medium.
-
Treat the cells with the different concentrations of PROTACs. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.
b. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
c. Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[4]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is used to predict the passive permeability of a compound across a lipid membrane.
a. Plate Preparation:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with a buffer solution (e.g., PBS at pH 7.4).
b. Assay Procedure:
-
Dissolve the PROTACs in a buffer at a known concentration.
-
Add the PROTAC solutions to the donor plate.
-
Place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
c. Quantification and Data Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.[12]
Ternary Complex Formation Assay (e.g., NanoBRET™)
This live-cell assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
a. Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor).
b. Assay Procedure:
-
Seed the transfected cells into a 96-well plate.
-
Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
Treat the cells with serial dilutions of the PROTACs.
-
Add the NanoLuc® substrate to the wells.
c. Data Acquisition and Analysis:
-
Measure both the donor (luminescence) and acceptor (fluorescence) signals using a plate reader capable of BRET measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
An increase in the NanoBRET™ ratio upon PROTAC addition indicates the formation of the ternary complex.[1]
Visualizing Key Concepts in PROTAC Research
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
- 1. 三重複合体の形成 [promega.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Polyethylene Glycol (PEG) Linker Lengths in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a pivotal component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity.[1] Among the diverse linker technologies available, discrete polyethylene (B3416737) glycol (PEG) linkers have become an invaluable tool for optimizing ADC performance.[1] The inherent hydrophilicity of PEG linkers helps counteract the aggregation of ADCs carrying hydrophobic payloads and can enhance the overall pharmacological properties of the conjugate.[1][2] This guide presents a comparative analysis of varying PEG linker lengths in ADC development, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for linker selection.
The length of the PEG chain is a critical parameter that must be fine-tuned to strike a balance between improving pharmacokinetic properties and maintaining potent cytotoxicity.[3] While shorter PEG linkers may contribute to ADC stability, longer linkers generally improve PK profiles and in vivo efficacy, especially for hydrophobic payloads.[3][4] However, this can sometimes come at the cost of reduced in vitro potency.[5] The optimal PEG linker length is often specific to the antibody, payload, and target antigen, necessitating empirical evaluation.[3][5]
Data Presentation: Performance Metrics vs. PEG Linker Length
The following tables summarize quantitative data from multiple studies, comparing key performance indicators across ADCs with different PEG linker lengths. It is important to note that these data are synthesized from studies using different antibodies, payloads, and experimental models, which can influence the results.[5]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Linker Length | Key Observation | Finding | Source Study Context |
| Non-PEGylated | High Clearance | Baseline for comparison; typically exhibits the most rapid clearance. | Control ADC in a study with MMAE payload.[6][7] |
| PEG2, PEG4 | Rapid Clearance | Clearance rates are high, though improved compared to non-PEGylated ADCs.[6][7] | MMAE-based ADCs evaluated in rodents.[6][7] |
| PEG8 | Optimal/Threshold | Considered the minimum length to achieve optimal slower clearance. [5][7] | Glucuronide-MMAE linker study showed a plateau in PK improvement beyond PEG8.[5][7] |
| PEG12, PEG24 | Slow Clearance | Slower clearance rates, approaching that of the parent antibody.[6][7] No significant PK advantage over PEG8 was observed in some studies.[5] | Systematically evaluated in ADCs with a drug-to-antibody ratio (DAR) of 8.[6][7] |
| 4 kDa, 10 kDa | Extended Half-Life | In miniaturized affibody-drug conjugates, a 4 kDa PEG extended half-life by 2.5-fold and a 10 kDa PEG by 11.2-fold compared to a non-PEGylated version.[8][9] | Affibody-MMAE conjugates.[8][9] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Length | Key Observation | Finding | Source Study Context |
| No PEG / Short PEG | Higher Potency | Generally exhibits the highest in vitro potency. | Baseline for comparison.[1][8] |
| PEG inclusion | No Potency Change | In some contexts, PEG inclusion had no significant effect on conjugate potency (EC50 values). | Anti-CD30 ADCs on specific lymphoma cell lines.[7] |
| 4 kDa | Reduced Potency | Resulted in a 4.5-fold reduction in cytotoxicity compared to a non-PEGylated conjugate.[1][8][9] | Miniaturized affibody-based drug conjugate study.[1][8][9] |
| 10 kDa | Significantly Reduced Potency | Led to a 22-fold reduction in cytotoxicity compared to the non-PEGylated version.[1][8][9] | Miniaturized affibody-based drug conjugate study.[1][8][9] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| PEG Linker Length | Key Observation | Finding | Source Study Context |
| Non-PEGylated | Minimal Efficacy | 11% reduction in tumor weight. | Control ADC in a xenograft model.[6] |
| PEG2, PEG4 | Moderate Efficacy | 35-45% reduction in tumor weights. | L540cy subcutaneous xenograft model.[6] |
| PEG8, PEG12, PEG24 | Optimal Efficacy | 75-85% reduction in tumor weights. These linkers provided the optimal combination of tumor distribution and efficacy.[6] | L540cy subcutaneous xenograft model.[6] |
| 10 kDa | Most Ideal Therapeutic Ability | Despite reduced in vitro cytotoxicity, the significantly prolonged half-life led to a stronger tumor growth inhibition effect compared to non-PEG and 4 kDa PEG conjugates.[8] | NCI-N87 tumor model using affibody conjugates.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers.[1]
ADC Synthesis and Characterization
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine (B10760008) residues.[10]
A. Synthesis of Drug-Linker Conjugate:
-
The cytotoxic drug is first covalently attached to the amine group of a bifunctional Amino-PEG-acid linker.[10]
B. Conjugation to Antibody:
-
Antibody Preparation: Buffer exchange the monoclonal antibody into a suitable Reaction Buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.[10]
-
Activation of Drug-Linker: Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in an organic solvent like DMSO. In a separate tube, prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in cold, dry DMSO.[10]
-
Reaction: Add the EDC and Sulfo-NHS to the drug-linker solution to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature. Add this activated drug-linker solution to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[10]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[10]
C. Purification and Characterization:
-
Purification: Purify the resulting ADC from unreacted linker and payload using size-exclusion chromatography (SEC) or desalting columns.[1][10]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).[1]
-
Purity and Aggregation: Assess the percentage of monomer, aggregates, and fragments by SEC.[1][7]
-
Identity: Confirm the identity and integrity of the ADC using mass spectrometry.[1]
-
In Vitro Cytotoxicity Assay
-
Cell Plating: Seed cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with varying PEG linkers) and control antibody in culture medium. Add the solutions to the wells and include untreated wells as a negative control.[1]
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).[7]
-
Viability Assessment: Measure cell viability using a standard method such as MTS or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats or BALB/c mice).[7][11]
-
Administration: Administer the ADCs with different PEG linker lengths intravenously (IV) at a specific dose (e.g., 3 mg/kg).[3][7]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days) post-injection.[3]
-
Sample Processing: Isolate plasma from the blood samples and store at -80°C until analysis.[1]
-
Quantification: Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA method.[1][3]
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Determine key pharmacokinetic parameters (e.g., clearance, half-life, Area Under the Curve (AUC)) using non-compartmental analysis software.[1]
In Vivo Efficacy Study (Xenograft Model)
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice (e.g., SCID mice).[1][6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1]
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, control antibody, ADCs with different PEG linkers) and administer the treatment.[1]
-
Monitoring: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.[1]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group and perform statistical analysis.[1][3]
Visualizations: Workflows and Relationships
Caption: General experimental workflow for comparative analysis of PEG linkers in ADC development.
Caption: Relationship between increasing PEG linker length and key ADC properties.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Carboxy-PEG5-sulfonic Acid: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This document provides essential guidance on the proper disposal procedures for Carboxy-PEG5-sulfonic acid, a bifunctional PEG linker commonly used in bioconjugation and drug development. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
While this compound may be shipped as a non-hazardous chemical, it is prudent to handle it with the care due to its acidic nature.[1] Related sulfonic acid compounds are known to cause severe skin burns and eye damage, necessitating the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols.[2][3]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields or a face shield, and a laboratory coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any aerosols or vapors.
-
Spill Management: In the event of a spill, immediately contain the material with an inert absorbent (e.g., sand, vermiculite). Scoop the absorbed material into a designated, labeled waste container. Do not allow the chemical to enter drains or waterways.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved chemical waste disposal service.
-
Waste Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, pipette tips), in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with acidic compounds.
-
Clearly label the container as "Hazardous Waste: this compound."
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as bases and strong oxidizing agents.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste by a licensed and certified hazardous waste management company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Retain all documentation related to the waste disposal for regulatory compliance.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Chemical and Physical Properties
For easy reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Chemical Formula | C13H26O10S |
| Molecular Weight | 374.40 g/mol |
| Appearance | To be determined |
| Purity | >95% |
(Data sourced from supplier information[1])
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Protocols for Handling Carboxy-PEG5-sulfonic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Carboxy-PEG5-sulfonic acid. This document provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Chemical Profile: this compound is a polyethylene (B3416737) glycol (PEG) derivative that incorporates both a carboxylic acid and a sulfonic acid functional group.[1][2][3] This bifunctional nature makes it a valuable linker in bioconjugation and other applications.[1][2][4] However, the presence of acidic moieties necessitates stringent safety precautions.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to mitigate risks of exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.
| Risk Level | Required PPE | Recommended For |
| Standard Handling | • Chemical-resistant gloves (nitrile or butyl rubber) • Safety goggles • Laboratory coat | Preparing dilute solutions, analytical procedures. |
| Moderate Risk | • Double gloving (nitrile or butyl rubber) • Chemical splash goggles and a full-face shield • Chemical-resistant apron over a lab coat | Handling concentrated solutions, transfers of larger volumes (>10 mL), heating.[5] |
| High Risk / Spill Cleanup | • Heavy-duty chemical-resistant gloves (e.g., butyl rubber) • Full-face respirator with acid gas cartridges • Chemical-resistant suit or coveralls | Large spills, handling of powders outside of a containment system.[6][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize the risk of accidents and ensure experimental reproducibility.
1. Preparation and Work Area Setup:
-
Ventilation: All handling of this compound, especially in its concentrated form or as a powder, must be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[8][9][10]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8][11]
-
Spill Kit: A spill kit containing appropriate neutralizing agents (such as sodium bicarbonate for acids) and absorbent materials should be located in the immediate vicinity of the work area.[5]
2. Reagent Handling and Preparation:
-
Container Inspection: Before use, inspect the container for any signs of damage or leakage.
-
Weighing and Transfer: If handling a solid form, weigh the required amount in the fume hood. Use appropriate tools to avoid generating dust. For liquid transfers, use a calibrated pipette or a graduated cylinder.
-
Dilution: When preparing solutions, always add the acid to the solvent (e.g., water) slowly and with continuous stirring. Never add water to the acid, as this can cause a violent exothermic reaction.[5][12]
3. Experimental Use:
-
Reaction Setup: Ensure all glassware is clean, dry, and free of cracks. Securely clamp all apparatus.
-
Temperature Control: If the protocol involves heating, use a well-calibrated heating mantle or a controlled temperature bath. Avoid direct heating with an open flame.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.
4. Post-Experiment:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
-
Waste Segregation: All waste containing this compound, including unused product, reaction mixtures, and contaminated consumables (e.g., gloves, pipette tips), must be collected in a designated, properly labeled hazardous waste container.[12][13]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive).
-
Disposal Method: Disposal should be carried out through a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain. [12][14] While polyethylene glycol is biodegradable, the sulfonic acid group can impact the pH of aquatic environments and may require specific treatment.
-
Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][13][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[9][15] Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
-
Spill: For small spills, neutralize with a suitable agent like sodium bicarbonate and absorb the material with an inert absorbent. For large spills, evacuate the area and contact the institutional emergency response team.[5][13]
Diagram of the Safe Handling Workflow for this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. cenmed.com [cenmed.com]
- 3. Carboxy-PEG5-sulfonic acid_1817735-38-8_新研博美 [xinyanbm.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 6. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 7. leelinework.com [leelinework.com]
- 8. iigtchem.com [iigtchem.com]
- 9. fishersci.dk [fishersci.dk]
- 10. westlab.com.au [westlab.com.au]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
